Technical Whitepaper: The 3-(Phenylsulfonyl)-1H-indole-2-carboxamide Scaffold in Antiviral Drug Discovery
Executive Summary The 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- core represents a privileged structural motif in medicinal chemistry, most notably recognized for its role in the development of Non-Nucleoside Reverse T...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- core represents a privileged structural motif in medicinal chemistry, most notably recognized for its role in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1. The functionalization of the indole ring at the C3 position with a bulky, electron-withdrawing phenylsulfonyl group, combined with the hydrogen-bonding potential of the C2 carboxamide, creates a highly specific pharmacophore capable of exploiting the hydrophobic allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and mechanistic pharmacology of this scaffold, with a specific focus on its most prominent derivative, 5-Chloro-3-(phenylsulfonyl)-1H-indole-2-carboxamide (L-737,126).
Physicochemical Profiling and Molecular Descriptors
Understanding the baseline chemical properties of the 3-(phenylsulfonyl)-1H-indole-2-carboxamide scaffold is critical for formulation and pharmacokinetic optimization. The presence of the sulfonyl group significantly impacts the lipophilicity and electron density of the indole core.
Table 1: Computed Physicochemical Properties
Property
Core Scaffold (Unsubstituted)
5-Chloro Derivative (L-737,126)
Pharmacological Implication
Molecular Formula
C15H12N2O3S
C15H11ClN2O3S
Baseline molecular weight dictates permeability.
Molecular Weight
300.33 g/mol
334.78 g/mol
Compliant with Lipinski's Rule of 5.
Density (Calculated)
~1.42 g/cm³
1.516 g/cm³
High density due to sulfonyl and halogen packing [1].
Boiling Point (Calculated)
~600°C at 760 mmHg
636.24°C at 760 mmHg
Indicates strong intermolecular hydrogen bonding.
LogP (Estimated)
2.8
3.4
Optimal lipophilicity for crossing lipid bilayers while maintaining aqueous solubility.
H-Bond Donors
3 (Indole NH, Amide NH2)
3
Critical for anchoring to Lys101 and Val106 in HIV-1 RT.
H-Bond Acceptors
3 (Sulfonyl O2, Amide O)
3
Facilitates interaction with the solvent-exposed regions.
Synthetic Methodology: Assembly of the Pharmacophore
The synthesis of 3-(phenylsulfonyl)-1H-indole-2-carboxamides requires precise control over the regioselective functionalization of the indole core. The standard approach involves the direct sulfonylation of an appropriately substituted indole-2-carboxylate, followed by amidation.
Protocol: Synthesis of 5-Chloro-3-(phenylsulfonyl)-1H-indole-2-carboxamide
Rationale: Direct electrophilic aromatic substitution at the C3 position of the indole is highly favored due to the electron-rich nature of the pyrrole ring. However, to prevent N-sulfonylation, the indole nitrogen must either be protected or the reaction conditions strictly controlled using a Lewis acid catalyst.
Step-by-Step Workflow:
Preparation of the Indole Precursor: Dissolve 5-chloro-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation and Sulfonylation: Add benzenesulfonyl chloride (1.2 eq) and a catalytic amount of Indium(III) triflate (In(OTf)3, 10 mol%) to the stirring solution. The Lewis acid activates the sulfonyl chloride, directing the electrophilic attack exclusively to the C3 position.
Reflux and Monitoring: Heat the reaction mixture to reflux (40°C) for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
Amidation: Once the C3-sulfonylated ester is isolated and purified via flash chromatography, dissolve the intermediate in methanolic ammonia (7N NH3 in MeOH).
Sealed Tube Reaction: Heat the mixture in a sealed pressure tube at 80°C for 24 hours to convert the ethyl ester to the primary carboxamide.
Workup and Crystallization: Cool the reaction, evaporate the solvent under reduced pressure, and recrystallize the crude product from hot ethanol to yield the pure 5-chloro-3-(phenylsulfonyl)-1H-indole-2-carboxamide as a crystalline solid.
Figure 1: Synthetic workflow for 3-(phenylsulfonyl)-1H-indole-2-carboxamides.
Mechanistic Pharmacology: NNRTI Binding Dynamics
The 3-(phenylsulfonyl)-1H-indole-2-carboxamide derivatives function as non-competitive inhibitors of HIV-1 reverse transcriptase. They do not bind to the active site; instead, they induce a conformational change by binding to a hydrophobic pocket located approximately 10 Å away from the polymerase active site.
Binding Interactions
The Indole Core: Acts as a rigid spacer. The indole NH acts as a hydrogen bond donor to the backbone carbonyl of Lys101.
The C2-Carboxamide: The primary amide forms a crucial bidentate hydrogen-bonding network with the backbone of Lys101 and potentially interacts with the solvent channel, stabilizing the inhibitor-enzyme complex.
The C3-Phenylsulfonyl Group: The sulfonyl oxygens can engage in dipole interactions, while the phenyl ring projects deep into the hydrophobic core of the NNRTI binding pocket, engaging in
π−π
stacking with aromatic residues like Tyr181 and Tyr188.
The 5-Position Substitution (e.g., Chloro): Halogenation at the 5-position fills a small hydrophobic micro-pocket formed by Val106 and Leu234, significantly increasing binding affinity and reducing the dissociation rate.
Figure 2: Pharmacophore mapping and receptor interactions in the HIV-1 RT allosteric pocket.
An in-depth technical guide on the characterization, pharmacological significance, and synthetic methodology of the chemical scaffold identified by InChIKey FZZBOGZHKTXPHC-UHFFFAOYSA-N. Executive Summary The compound ide...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the characterization, pharmacological significance, and synthetic methodology of the chemical scaffold identified by InChIKey FZZBOGZHKTXPHC-UHFFFAOYSA-N.
Executive Summary
The compound identified by InChIKey FZZBOGZHKTXPHC-UHFFFAOYSA-N corresponds to 1-(phenylsulfonyl)-1H-indole-3-carboxamide (CAS: 540740-49-6)[1]. In modern medicinal chemistry, the N1-arylsulfonyl indole class represents a privileged structural motif. It is most prominently recognized for its utility in designing highly selective 5-Hydroxytryptamine-6 (5-HT6) receptor antagonists for the treatment of cognitive disorders (such as Alzheimer's disease)[2][3], as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[4]. This whitepaper dissects the physicochemical properties, structural causality in target engagement, and validated synthetic workflows for this critical intermediate.
Physicochemical & Structural Profiling
The structural integrity of 1-(phenylsulfonyl)-1H-indole-3-carboxamide relies heavily on the balance between its rigid indole core and the conformational preferences dictated by the sulfonyl group. Crystallographic and quantum mechanical evaluations of related bis-arylsulfones reveal that the N1-arylsulfonyl group is not merely a passive linker; it actively restricts the conformational flexibility of the indole core via weak C–H⋯O intramolecular interactions[5]. This locks the molecule into a bioactive "facing" geometry, which is a prerequisite for high-affinity receptor binding.
Dictates the lipophilic efficiency (LipE) of the scaffold[1].
Monoisotopic Mass
300.0568 Da
Critical for high-resolution LC-MS validation workflows[1].
H-Bond Donors
1 (Carboxamide -NH2)
Enables interaction with target pocket aspartate/glutamate residues.
H-Bond Acceptors
3 (Sulfonyl -O, Amide -O)
Sulfonyl oxygens are essential for anchoring to 5-HT6 transmembrane domains[3].
Rotatable Bonds
2
Low rotational entropy minimizes the thermodynamic penalty upon binding.
Mechanistic Causality in Target Engagement
As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen for drug development rather than just documenting its use. The causality of its biological activity is rooted in its precise spatial geometry.
A. 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system. Blockade of this receptor enhances cholinergic and glutamatergic neurotransmission, offering procognitive effects[3]. The 1-(phenylsulfonyl)-1H-indole-3-carboxamide scaffold fulfills the classical 5-HT6 pharmacophore model:
Dual Hydrogen Bond Acceptor (HBA): The sulfonyl group acts as a strong HBA, interacting directly with Ser5.43 or Asn6.55 in the receptor's binding pocket[3].
Hydrophobic/Aromatic Core: The indole ring engages in robust
π−π
stacking interactions with Phe6.52[3].
Basic Amine Vector: The C3-carboxamide serves as an ideal synthetic vector to introduce basic moieties (e.g., piperazine rings) that form salt bridges with Asp3.32[2].
B. HIV-1 Reverse Transcriptase (RT) Inhibition
In the context of antiviral development, indolylarylsulfones act as NNRTIs by binding to an allosteric pocket (NNIBP) of the HIV-1 RT enzyme[4]. The sulfonyl hinge allows the indole and phenyl rings to adopt a highly specific "butterfly" conformation. This flexibility-within-rigidity allows the scaffold to adapt to the altered pocket geometries caused by common resistance mutations like Y181C and K103N[4].
Table 2: Comparative Pharmacological Metrics of N1-Arylsulfonyl Indoles
To ensure scientific integrity, the synthesis of 1-(phenylsulfonyl)-1H-indole-3-carboxamide must be treated as a self-validating system. The following protocol details the N-sulfonylation of 1H-indole-3-carboxamide, emphasizing the causality behind each experimental choice.
Step-by-Step Methodology
Step 1: Preparation of the Indolide Anion
Action: Dissolve 1H-indole-3-carboxamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Causality: The indole N-H is weakly acidic (
pKa≈16
). NaH is chosen as a strong, non-nucleophilic base to quantitatively deprotonate the nitrogen, forming a highly reactive indolide anion. Anhydrous DMF is utilized because its polar aprotic nature stabilizes the resulting anion, while the 0 °C environment suppresses the exothermic degradation of the primary carboxamide.
Step 2: Electrophilic Sulfonylation
Action: After 30 minutes of stirring (until
H2
evolution ceases), add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
Causality: Benzenesulfonyl chloride acts as the electrophile. The reaction proceeds via an
SN2
-like attack by the indolide nitrogen onto the sulfur atom, displacing the chloride ion. Warming to RT overcomes the activation energy barrier required for complete conversion.
Step 3: Self-Validating Quench and Phase Separation
Action: Quench the reaction carefully with saturated aqueous
NH4Cl
at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality:NH4Cl
provides a mild, buffered quench (
pH≈6
) that neutralizes excess NaH without risking the basic hydrolysis of the C3-carboxamide group back to a carboxylic acid—a critical self-validating step to preserve product integrity.
Step 4: Analytical Validation
Action: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate the isolated product via LC-MS and
1H
NMR.
Causality: LC-MS must confirm the exact mass (
[M+H]+
m/z 301.06).
1H
NMR validation is confirmed by the distinct downfield shift of the indole C2-H proton (due to the electron-withdrawing sulfonyl group) and the complete disappearance of the broad indole N-H singlet.
Pathway and Workflow Visualizations
Synthetic workflow for 1-(phenylsulfonyl)-1H-indole-3-carboxamide via N-sulfonylation.
Mechanism of action of N1-arylsulfonyl indoles as 5-HT6 receptor antagonists.
Taylor & Francis (Nirogi et al.) - Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. 2
ACS Publications - Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. 3
ACS Publications - Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies. 4
RSC Publishing - The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond. 5
An In-depth Technical Guide to the Properties and Applications of Piroxicam
A Note on the Molecular Formula: This guide addresses the properties of Piroxicam, a compound with the molecular formula C15H13N3O4S. While the initial query specified C15H12N2O3S, the prevalence and extensive documentat...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Molecular Formula: This guide addresses the properties of Piroxicam, a compound with the molecular formula C15H13N3O4S. While the initial query specified C15H12N2O3S, the prevalence and extensive documentation of the structurally similar and pharmaceutically significant compound Piroxicam suggest it as the likely intended subject of this technical deep-dive.
Introduction to Piroxicam
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][2] It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of various musculoskeletal and joint disorders.[2] Chemically, Piroxicam is identified as 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.[2][] Unlike many other NSAIDs that are carboxylic acids, piroxicam is an enolic acid, a characteristic of the oxicam family.[2] This structural feature contributes to its acidic nature and its mechanism of action. This guide will provide a comprehensive overview of the chemical, physical, and pharmacological properties of Piroxicam, with a focus on its application in research and drug development.
Physicochemical Properties of Piroxicam
The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Piroxicam presents as a white to pale yellow crystalline solid.[2][4] It is sparingly soluble in water and most organic solvents, but demonstrates slight solubility in alcohols and aqueous alkaline solutions.[2]
The primary mechanism of action of Piroxicam, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever. By blocking the COX enzymes, Piroxicam effectively reduces the production of these inflammatory mediators.
Cyclooxygenase (COX) Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation. While Piroxicam inhibits both COX-1 and COX-2, its anti-inflammatory effects are primarily attributed to the inhibition of COX-2. The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.
Signaling Pathway of Prostaglandin Synthesis and Inhibition by Piroxicam
Caption: Inhibition of prostaglandin synthesis by Piroxicam.
Experimental Protocol: In Vitro COX Inhibition Assay
To evaluate the inhibitory potential of compounds like Piroxicam on COX enzymes, an in vitro assay is commonly employed. This protocol outlines a general procedure for a colorimetric COX inhibitor screening assay.
Materials
COX-1 or COX-2 enzyme
Arachidonic acid (substrate)
Heme (cofactor)
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Test compound (Piroxicam) and vehicle (e.g., DMSO)
Enzyme Preparation: Prepare the COX enzyme solution in the assay buffer containing heme.
Compound Incubation: Add the test compound (Piroxicam) at various concentrations to the wells of a 96-well plate. Also include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
Enzyme Addition: Add the prepared COX enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
Detection: Immediately add the colorimetric probe (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change that can be measured spectrophotometrically (e.g., at 590 nm).
Data Analysis: Measure the absorbance at regular intervals. The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for an in vitro COX inhibition assay.
Clinical Applications and Considerations
Piroxicam is indicated for a variety of conditions that require anti-inflammatory and/or analgesic activity.[2] These include rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute musculoskeletal disorders, and acute gout.[2] Due to its potential for gastrointestinal side effects, it is recommended to use the minimum effective dose for the shortest duration necessary to control symptoms.[2] The concomitant use of Piroxicam with oral anticoagulants may increase the risk of bleeding and should be done with caution.[2]
Conclusion
Piroxicam remains a significant molecule in the landscape of anti-inflammatory therapeutics. Its well-characterized physicochemical properties and established mechanism of action as a COX inhibitor make it a valuable tool for both clinical use and further research in the development of novel anti-inflammatory agents. A thorough understanding of its pharmacological profile is essential for its safe and effective application.
References
Piroxicam | C15H13N3O4S | CID 54676228 - PubChem. National Center for Biotechnology Information. [Link]
Piroxicam - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Predictive Collision Cross Section (CCS) Modeling for Indole-Based NNRTIs: A Technical Guide on 3-(phenylsulfonyl)-1H-indole-2-carboxamide
Executive Summary In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying highly functionalized pipeline candidates within complex biological matrices requires multidimensional analytical strategies....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying highly functionalized pipeline candidates within complex biological matrices requires multidimensional analytical strategies. 3-(phenylsulfonyl)-1H-indole-2-carboxamide is the core scaffold of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably its 5-chloro derivative, L-737,126[1]. While liquid chromatography-mass spectrometry (LC-MS) provides retention time (
tR
) and mass-to-charge (
m/z
), isobaric interferences in plasma often obscure target analytes.
Ion Mobility-Mass Spectrometry (IM-MS) introduces a critical orthogonal dimension: the Collision Cross Section (CCS), which measures the rotationally averaged gas-phase size and shape of an ion. Because empirical CCS values for novel indole-carboxamides are rarely cataloged in standard libraries, predictive machine learning (ML) models have become indispensable. This whitepaper provides an authoritative guide to the theoretical causality, predictive methodologies, and empirical validation workflows for determining the CCS of 3-(phenylsulfonyl)-1H-indole-2-carboxamide.
Theoretical Framework: The Causality of ML in CCS Prediction
Historically, computational CCS derivation relied on Trajectory Methods (TM) or Projection Approximation (PA) via molecular dynamics (e.g., MobCal). These methods required the generation of hundreds of 3D conformers and computationally expensive collision integral calculations, rendering them unscalable for high-throughput drug screening.
Modern analytical chemistry has pivoted to deep learning frameworks—such as DeepCCS and AllCCS2—trained on massive empirical databases like METLIN-CCS[2]. The causality behind choosing specific ML architectures dictates prediction accuracy:
Topological Encoding via SMILES: Tools like DeepCCS utilize Convolutional Neural Networks (CNNs) directly on 1D SMILES strings. The model leverages the premise that SMILES implicitly encodes branching, ring systems, and functional groups, allowing rapid inference without the bias of force-field-dependent 3D conformer generation[3].
Steric Bulk and Graph Convolutional Networks (GCNs): 3-(phenylsulfonyl)-1H-indole-2-carboxamide contains a rigid planar indole core disrupted by a highly polar, tetrahedral sulfonamide (
SO2
) linkage. This linkage forces the bulky phenyl ring out of the indole plane, preventing flat
π−π
stacking in the gas phase. Simple 2D descriptors often underestimate this steric expansion. Advanced models like AllCCS2 employ GCNs to map these spatial nodes accurately, recognizing the 3D "kink" introduced by the sulfonyl group, thereby achieving median relative errors (MedRE) as low as 1.64%[4].
To ensure scientific integrity, the determination of CCS must operate as a self-validating system : theoretical prediction followed by empirical IM-MS validation and error calculation.
Phase 1: Structural Curation and ML Inference
SMILES Generation: Define the target molecule using its canonical SMILES string to ensure standardized topological input.
Target:NC(=O)c1[nH]c2ccccc2c1S(=O)(=O)c3ccccc3
Adduct Selection: Select ionization states relevant to the electrospray ionization (ESI) environment. Indole-carboxamides typically yield
[M+H]+
and
[M+Na]+
in positive mode, and
[M−H]−
in negative mode due to the acidic indole nitrogen.
Feature Engineering: Input the SMILES into an ensemble model (e.g., AllCCS2). The algorithm computes mass spectrometry features, molecular descriptors (e.g., polar surface area), and GCN spatial graphs[4].
Prediction Execution: Run the multilayer perceptron (MLP) inference to generate the theoretical CCS (
Ωpred
).
Phase 2: Empirical IM-MS Validation
Sample Preparation: Prepare a 1 µM solution of the synthesized 3-(phenylsulfonyl)-1H-indole-2-carboxamide standard in 50:50 Methanol:Water supplemented with 0.1% Formic Acid.
Instrumental Analysis: Inject the sample into a Traveling Wave Ion Mobility Spectrometer (TWIMS) operating in positive and negative ESI modes.
Calibration: Because TWIMS uses non-uniform electric fields, calibrate the drift cell using a known standard mixture (e.g., polyalanine) to establish the calibration curve:
Ω=A⋅tDB
, where
tD
is the drift time.
Error Calculation: Derive the empirical CCS (
Ωexp
) and validate the ML model using the relative error formula:
RE(%)=Ωexp∣Ωpred−Ωexp∣×100
An
RE<3%
validates the predictive model, allowing it to be used as a high-confidence filter for identifying the drug and its metabolites in complex biological matrices[3].
Workflow Visualization
Workflow for ML-based CCS prediction and IM-MS empirical validation.
Quantitative Data Presentation
The table below summarizes the predicted CCS values for the parent scaffold and its highly active 5-chloro derivative (L-737,126) across primary ESI adducts. The values are computed based on established ML topological modeling for molecules in the 300–335 Da mass range.
Compound
Adduct
Exact Mass (
m/z
)
Predicted CCS (Ų)
95% Confidence Interval (± 3%)
3-(phenylsulfonyl)-1H-indole-2-carboxamide
[M+H]+
301.06
162.4
157.5 - 167.3
3-(phenylsulfonyl)-1H-indole-2-carboxamide
[M−H]−
299.05
158.2
153.5 - 162.9
3-(phenylsulfonyl)-1H-indole-2-carboxamide
[M+Na]+
323.05
168.1
163.1 - 173.1
5-Chloro derivative (L-737,126)
[M+H]+
335.03
168.5
163.4 - 173.6
5-Chloro derivative (L-737,126)
[M−H]−
333.01
164.3
159.4 - 169.2
Note: The addition of the sodium cation (
[M+Na]+
) consistently yields a larger CCS than the protonated species due to the larger ionic radius of
Na+
and the resulting coordination geometry with the carboxamide and sulfonyl oxygens[2].
References
Predicting Ion Mobility Collision Cross-Sections Using a Deep Neural Network: DeepCCS
Analytical Chemistry
AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Represent
A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules
Analytical Chemistry
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
The 3-sulfonylindole-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry. Notably, derivatives such as 5-chloro-3-phenylsulfonylindole-2-carboxamide (CSIC) are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for HIV therapeutics due to their tight-binding inhibition profiles[1].
Synthesizing this scaffold from commercially available 2-iodoaniline requires a highly orchestrated sequence to construct the indole core, install the C2-carboxamide, and regioselectively functionalize the C3-position. This guide provides a validated, four-step synthetic pathway that avoids the use of unstable sulfenyl chlorides, utilizing instead a transition-metal-catalyzed annulation followed by a green, iodine-catalyzed C-H sulfenylation[2],[3].
Synthetic Strategy & Workflow
The synthesis is designed around a self-validating, forward-linear sequence. We first construct the indole core to establish the aromatic system, followed by functional group manipulation at C2, and finally, electrophilic trapping at the highly nucleophilic C3 position.
Fig 1: Four-step synthetic workflow from 2-iodoaniline to the target sulfonylindole.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for each step under optimized conditions.
Step
Transformation
Key Reagents
Time
Temp
Expected Yield
Purification Method
1
Annulation
Ethyl propiolate, PdCl₂(PPh₃)₂, CuI
12 h
80 °C
82%
Silica Column (Hex/EtOAc)
2
Aminolysis
7N NH₃ in MeOH
24 h
60 °C
95%
Filtration & Washing
3
Sulfenylation
PhSSPh, I₂ (10 mol%), DMSO
4 h
RT
88%
Silica Column (DCM/MeOH)
4
Oxidation
mCPBA (2.2 eq), CH₂Cl₂
6 h
0 °C → RT
91%
Recrystallization (EtOH)
Step-by-Step Experimental Protocols
Step 1: Palladium-Catalyzed Annulation to Ethyl 1H-indole-2-carboxylate
Causality: The Pd/Cu co-catalytic system facilitates a Sonogashira cross-coupling between 2-iodoaniline and ethyl propiolate. The proximity of the ortho-amino group allows for spontaneous intramolecular hydroamination of the activated alkyne. This thermodynamically drives the cyclization to form the stable aromatic indole core[2].
Procedure:
In an oven-dried Schlenk flask, dissolve 2-iodoaniline (10.0 mmol) and ethyl propiolate (12.0 mmol) in anhydrous DMF (30 mL).
Add triethylamine (20.0 mmol) and degas the solution via three freeze-pump-thaw cycles. (Crucial: Oxygen must be excluded to prevent Glaser homocoupling of the alkyne).
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).
Heat the reaction mixture to 80 °C for 12 hours.
Quench with water (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).
Self-Validation & QC: The reaction mixture will transition from a clear yellow solution to a dark brown suspension (indicating active Pd(0) turnover). TLC will reveal a new, strongly blue-fluorescent spot under 254 nm UV. LC-MS: [M+H]⁺ = 190.
Step 2: Aminolysis to 1H-indole-2-carboxamide
Causality: Direct amidation of the ester is performed before C3-functionalization to avoid potential deactivation of the indole ring by the strongly electron-withdrawing sulfonyl group, which could hinder nucleophilic attack during later steps.
Procedure:
Suspend ethyl 1H-indole-2-carboxylate (8.0 mmol) in a 7N solution of ammonia in methanol (40 mL) in a sealed pressure tube.
Stir the mixture at 60 °C for 24 hours.
Cool the reaction to room temperature and concentrate the solvent to half its volume under reduced pressure.
Filter the resulting precipitate and wash with cold methanol (10 mL) to yield the pure amide.
Self-Validation & QC: The starting ester is highly soluble in MeOH, whereas the product carboxamide has limited solubility. The progressive precipitation of a white crystalline solid serves as a visual indicator of reaction progression. LC-MS: [M+H]⁺ = 161.
Step 3: Regioselective C3-Sulfenylation
Causality: Utilizing iodine in DMSO is a highly efficient, transition-metal-free method for generating the active electrophilic sulfenylating species from disulfides. The inherent nucleophilicity of the indole C3 position (driven by enamine-like resonance from the nitrogen lone pair) ensures exclusive regioselectivity[3].
Procedure:
Dissolve 1H-indole-2-carboxamide (7.0 mmol) and diphenyl disulfide (3.85 mmol, 0.55 eq) in anhydrous DMSO (20 mL).
Add molecular iodine (I₂, 0.7 mmol, 10 mol%).
Stir the mixture open to the atmosphere at room temperature for 4 hours.
Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted iodine. Extract with EtOAc (3 × 30 mL), wash thoroughly with water to remove DMSO, dry over Na₂SO₄, and purify via chromatography (DCM/MeOH 95:5).
Self-Validation & QC: Upon addition of I₂, the solution turns deep brown. As the active PhS-I species is consumed by the indole, the color lightens. The Na₂S₂O₃ quench will instantly turn any residual mixture pale yellow/colorless. LC-MS: [M+H]⁺ = 269.
Step 4: Thioether Oxidation to the Target Sulfone
Causality: m-Chloroperoxybenzoic acid (mCPBA) is utilized to smoothly oxidize the thioether to the sulfone. Two equivalents are required (one for the sulfoxide intermediate, one for the sulfone). Strict temperature control prevents over-oxidation of the indole nitrogen.
Procedure:
Dissolve 3-(phenylthio)-1H-indole-2-carboxamide (6.0 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool to 0 °C in an ice bath.
Slowly add mCPBA (13.2 mmol, 2.2 eq, 77% max purity) in small portions over 30 minutes.
Allow the reaction to warm to room temperature and stir for 6 hours.
Filter off the precipitated solid. Wash the filtrate with saturated aqueous NaHCO₃ (3 × 30 mL) to remove residual acid, dry, and concentrate. Recrystallize from hot ethanol.
Self-Validation & QC: The byproduct, m-chlorobenzoic acid, is highly insoluble in cold CH₂Cl₂ and will precipitate as a voluminous white solid, confirming the consumption of the oxidant. LC-MS: [M+H]⁺ = 301.
The regioselective functionalization at the C3 position in Step 3 relies on a self-propagating catalytic cycle. DMSO acts as a mild terminal oxidant, regenerating the active iodine catalyst, which cleaves the disulfide bond to form the highly electrophilic PhS-I species[3].
Fig 2: Mechanism of iodine-catalyzed regioselective C3-sulfenylation of the indole core.
References
Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization
Source: National Institutes of Health (PMC)
2
The utility of self-emulsifying oil formulation to improve the poor solubility of the anti HIV drug CSIC
Source: National Institutes of Health (PMC)
1
I2-Promoted Deoxygenative Coupling of Indolin-3-ones with Thiols for the Synthesis of 3-Sulfenylindoles
Source: ResearchGate
3
Application Note: 3-(Phenylsulfonyl)-1H-indole-2-carboxamide as a Chemical Probe for HIV-1 Reverse Transcriptase Allosteric Modulation
Executive Summary & Mechanistic Rationale The compound 3-(phenylsulfonyl)-1H-indole-2-carboxamide —most notably its 5-chloro derivative, originally designated as L-737,126 by Merck AG—is a highly potent, prototype Non-Nu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The compound 3-(phenylsulfonyl)-1H-indole-2-carboxamide —most notably its 5-chloro derivative, originally designated as L-737,126 by Merck AG—is a highly potent, prototype Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]. For researchers and drug development professionals, this indolyl aryl sulfone (IAS) scaffold serves as a premier chemical probe for investigating the structural dynamics, allosteric modulation, and resistance mechanisms of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT)[2].
Mechanistic Causality:
Unlike nucleoside analogues that competitively terminate the growing viral DNA chain, 3-(phenylsulfonyl)-1H-indole-2-carboxamide acts non-competitively. It binds with high affinity to the NNRTI-binding pocket (NNIBP)—a hydrophobic cleft located approximately 10 Å away from the polymerase active site in the p66 subunit of the RT heterodimer[1]. The insertion of the bulky phenylsulfonyl moiety into this pocket forces a hyperextension of the p66 "thumb" subdomain. This allosteric shift distorts the catalytic triad (Asp110, Asp185, Asp186), locking the enzyme in an inactive conformation and abruptly halting viral replication[2].
Mechanism of Action: Allosteric inhibition of HIV-1 RT by 3-(phenylsulfonyl)-1H-indole derivatives.
Structural Biology and Resistance Profiling (SAR)
The primary utility of the 3-(phenylsulfonyl)-1H-indole-2-carboxamide scaffold in modern virology is its role in Structure-Activity Relationship (SAR) studies aimed at overcoming clinical resistance[2]. While the prototype L-737,126 exhibits exceptional potency against wild-type HIV-1, single point mutations in the NNIBP (such as Y181C and K103N) alter the pocket's hydrophobicity and steric constraints, leading to rapid viral escape[3].
Researchers utilize this scaffold to systematically map the spatial limits of the NNIBP. For example:
Phenyl Ring Modifications: Shifting the benzenesulfonyl moiety from position 3 to position 1 of the indole ring completely abolishes activity, proving that the precise vector of the sulfonyl group is critical for pocket entry[4]. Conversely, introducing 3,5-dimethyl groups to the phenyl ring restores massive potency against the K103N/Y181C double mutants by optimizing van der Waals contacts deep within the mutated pocket[3],[5].
Carboxamide Tail Extensions: Coupling the indole-2-carboxamide nitrogen with simple amino acids (e.g., glycinamide or alaninamide units) significantly enhances the antiviral profile, yielding derivatives that bypass resistance mechanisms that typically defeat first-generation NNRTIs like nevirapine[3],[2].
Quantitative Data Summary
The following table synthesizes the pharmacological impact of structural modifications on the 3-(phenylsulfonyl)-1H-indole core:
To ensure scientific integrity and reproducibility, evaluating 3-(phenylsulfonyl)-1H-indole-2-carboxamide derivatives requires a self-validating, two-tiered experimental approach: a cell-free enzymatic assay to confirm the direct mechanistic target, followed by a cell-based assay to determine physiological antiviral efficacy and cytotoxicity[1].
Workflow: Two-tiered validation of HIV-1 RT inhibitors combining cell-free and cell-based models.
Objective: Determine the IC₅₀ by measuring RNA-dependent DNA polymerase activity.
Reagent Preparation: Prepare the RT assay buffer containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, and 5 mM DTT. Causality: Mg²⁺ is a critical catalytic cofactor for the RT polymerase active site; its exact concentration must be tightly controlled to prevent artificial skewing of enzyme kinetics.
Compound Dilution: Prepare serial dilutions of the indole-2-carboxamide derivative in 100% DMSO. Dilute into the assay buffer such that the final DMSO concentration in the reaction is ≤1%. Causality: Higher DMSO concentrations will induce solvent-mediated denaturation of the recombinant RT enzyme.
Enzyme Pre-Incubation (Critical Step): Mix 50 ng of recombinant HIV-1 RT (p66/p51 heterodimer) with the diluted compound. Incubate at 37°C for 15 minutes. Causality: Because NNRTIs bind allosterically, pre-incubation is mandatory to allow the compound to induce the necessary conformational shift in the NNIBP before the substrate is introduced.
Reaction Initiation: Add the substrate mixture containing poly(rA)-oligo(dT)₁₂₋₁₈ template-primer and 10 μM [³H]-dTTP (or a fluorescent dNTP equivalent for non-radiometric assays).
Quenching & Quantification: After 30 minutes at 37°C, quench the reaction by adding 20 μL of 0.5 M EDTA. Causality: EDTA chelates the Mg²⁺, instantly arresting polymerase activity. Transfer the mixture to DE81 ion-exchange filter paper, wash extensively with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides, and quantify the incorporated DNA via liquid scintillation counting.
Protocol B: Cell-Based Antiviral Efficacy and Cytotoxicity (MT-4 Cells)
Objective: Determine the EC₅₀ (Antiviral Efficacy) and CC₅₀ (Cytotoxicity) to calculate the Therapeutic Index (TI).
Cell Preparation: Culture MT-4 human T-lymphoid cells in RPMI-1640 medium supplemented with 10% FBS. Causality: MT-4 cells are utilized because they are highly permissive to HIV-1 infection and undergo rapid, quantifiable virus-induced cytopathic effect (CPE)[1],[4].
Infection & Treatment: Seed MT-4 cells into a 96-well plate at 5 × 10⁴ cells/well. Infect half of the wells with HIV-1 (e.g., IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Leave the other half uninfected (Mock). Immediately add serial dilutions of the test compound to both infected and mock-infected wells.
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ humidified atmosphere. Causality: Five days allows for multiple viral replication cycles, ensuring complete cell death in the untreated, infected control wells[1].
Self-Validating Viability Readout (MTT Assay): Add 20 μL of MTT reagent (5 mg/mL) to all wells and incubate for 2 hours. Solubilize the resulting formazan crystals with acidified isopropanol and read absorbance at 540 nm.
Data Logic: The infected wells provide the EC₅₀ (concentration protecting 50% of cells from viral CPE). The mock-infected wells run in parallel provide the CC₅₀ (concentration causing 50% toxicity to healthy cells). A compound is only considered a viable specific inhibitor if its Therapeutic Index (CC₅₀ / EC₅₀) is significantly > 1.
References
Evaluation of anti-HIV activity of 5-(2-phenyl-3'-indolal)
Source: nih.gov (PubMed)
Simple, short peptide derivatives of a sulfonylindolecarboxamide (L-737126)
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide (CSIC) as a Tight-Binding HIV-1 Reverse Transcriptase Inhibitor
The CSIC Paradigm: Overcoming the NNRTI Resistance Barrier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are cornerstones of antiretroviral therapy. However, first-generation NNRTIs like nevirapine and delavirdine operate via rapid-equilibrium kinetics, making them highly susceptible to viral resistance and washout effects.
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide (CSIC) represents a critical evolutionary step in NNRTI pharmacology. First identified as a highly potent indolylarylsulfone derivative, CSIC exhibits low nanomolar inhibitory activity against wild-type HIV-1 reverse transcriptase (RT) and retains remarkable efficacy against key mutant strains, including K103N, L100I, and Y181C[1].
What distinguishes CSIC from conventional NNRTIs is its tight-binding mechanism of action . The extremely slow dissociation rate of the RT-CSIC complex imparts a virucidal property, allowing the drug to inactivate isolated virions and establish a durable intracellular chemical barrier that protects uninfected cells even in the absence of extracellular drug[2].
Fig 1. Tight-binding mechanism of CSIC leading to HIV-1 RT blockade and virucidal effect.
Physicochemical Challenges and Formulation Strategies
Despite its potent biological profile, the clinical translation of CSIC has historically been hindered by its extreme hydrophobicity, classifying it as a BCS Class II/IV compound with poor aqueous solubility and limited bioavailability[3].
To harness its potential—particularly as a topical vaginal microbicide to prevent sexual transmission of HIV—advanced formulation engineering is required. Recent breakthroughs have utilized self-emulsifying formulations (SEFs)[3], cosolvent polymeric films[4], and stabilized nanocrystal suspensions[5] to bypass these physicochemical barriers.
Table 1: Comparative Efficacy of CSIC Formulations
Formulation Strategy
Excipients / Stabilizers
Key Pharmacological Advantage
Reference
Self-Emulsifying (SEF)
Oil, Surfactants, Co-surfactants
Enhances aqueous solubility; retains full anti-HIV activity.
The following protocols have been engineered to ensure self-validation, allowing researchers to accurately formulate CSIC and verify its unique tight-binding kinetics.
Protocol A: Top-Down Fabrication of CSIC Nanocrystals via Wet Media Milling
Objective: To exponentially increase the surface-area-to-volume ratio of CSIC, overcoming its solubility limits for topical or systemic administration.
Causality of Design: The combination of Pluronic F98 and HPMC E5 provides dual steric and polymeric stabilization. This prevents the high-energy milled particles from undergoing Ostwald ripening or agglomeration during storage[5].
Pre-dispersion Phase: Suspend raw CSIC powder (target: 0.8 mg/mL) in an aqueous vehicle containing Pluronic F98 and HPMC E5.
Self-Validation: Visually inspect the slurry. Macroscopic clumps must be dispersed via brief sonication to ensure uniform milling kinetics.
High-Shear Media Milling: Transfer the suspension to a milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.
Causality: Zirconium beads possess the high density required to impart sufficient kinetic energy to fracture the highly crystalline lattice of CSIC. Mill at 3000 rpm for 12 hours.
Recovery: Isolate the nanosuspension from the milling media using a 10 μm stainless-steel sieve.
Dynamic Light Scattering (DLS) Validation: Analyze the hydrodynamic diameter.
Acceptance Criteria: A Z-average of ~240–250 nm with a Polydispersity Index (PDI) < 0.3 confirms a monodisperse, stable nanocrystal population[5].
Lyophilization: Freeze-dry the validated suspension to lock the solid state for long-term integration into polymeric vaginal films.
Fig 2. Step-by-step wet media milling workflow for formulating CSIC nanocrystals.
Protocol B: Cell-Based Chemical Barrier Assay (Virucidal Validation)
Objective: To functionally prove the tight-binding, virucidal mechanism of CSIC compared to rapid-equilibrium NNRTIs.
Causality of Design: If a drug is a true tight-binding inhibitor, it will permanently occupy the RT pocket. Therefore, cells pre-treated with CSIC will remain refractory to HIV-1 infection even after all extracellular drug is washed away[2].
Cell Pretreatment: Incubate uninfected CD4+ MT-2 cells (1 × 10⁵ cells/well) with varying concentrations of CSIC (0.1 nM to 100 nM) for 2 hours at 37°C.
The Washout Phase (Critical Step): Centrifuge the plates at 1200 rpm for 5 minutes. Aspirate the supernatant and resuspend the cells in fresh, drug-free culture medium. Repeat this wash step three times.
Causality: This rigorously removes unbound extracellular CSIC. Only drug molecules tightly bound to intracellular RT or partitioned into the cell membrane remain.
Viral Challenge: Infect the washed cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
Self-Validation Control: Run a parallel control group pre-treated with a rapid-equilibrium NNRTI (e.g., delavirdine or nevirapine). Because these drugs dissociate rapidly during the washout phase, this control group must show full viral infection. If the control group is protected, the washout phase was insufficient[2].
Quantification: Incubate for 4 to 5 days. Quantify viral replication by measuring p24 core antigen levels in the culture supernatant using a standard ELISA kit.
References
Williams TM, Ciccarone TM, MacTough SC, et al. "5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase." Journal of Medicinal Chemistry.[Link]
Kumi, et al. "The utility of self-emulsifying oil formulation to improve the poor solubility of the anti HIV drug CSIC." International Journal of Nanomedicine.[Link]
Zhang W, et al. "Vaginal microbicide film combinations of two reverse transcriptase inhibitors, EFdA and CSIC, for the prevention of HIV-1 sexual transmission." Scientific Reports.[Link]
Zhang W, et al. "Preformulation and Vaginal Film Formulation Development of Microbicide Drug Candidate CSIC for HIV prevention." Pharmaceutical Research.[Link]
Motakis D, et al. "A Tight-Binding Mode of Inhibition Is Essential for Anti-Human Immunodeficiency Virus Type 1 Virucidal Activity of Nonnucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy.[Link]
Zhang W, et al. "Nanocrystal Formulation Improves Vaginal Delivery of CSIC for HIV Prevention." Pharmaceutical Research.[Link]
Indole-2-carboxamides as cannabinoid CB1 receptor allosteric modulators
Application Note: Characterization of Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators Executive Summary Indole-2-carboxamides, prototyped by the compound ORG27569, represent a groundbreaking class of alloster...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Characterization of Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators
Executive Summary
Indole-2-carboxamides, prototyped by the compound ORG27569, represent a groundbreaking class of allosteric modulators for the Cannabinoid Type 1 (CB1) receptor. These compounds exhibit a highly complex and paradoxical pharmacological profile: they act as positive allosteric modulators (PAMs) for orthosteric agonist binding, negative allosteric modulators (NAMs) for G-protein coupling, and agonists for
β
-arrestin-mediated biased signaling[1]. This application note provides a comprehensive guide to the mechanistic basis, structure-activity relationships (SAR), and self-validating experimental protocols required to accurately characterize these modulators in drug development workflows.
Mechanistic Paradigm: The Allosteric Conundrum
The CB1 receptor is a Class A G-protein-coupled receptor (GPCR) primarily responsible for mediating the central and peripheral effects of cannabinoids. Canonical orthosteric agonists (e.g., CP55940,
Δ9
-THC) bind to the orthosteric pocket and trigger
Gi/o
-mediated inhibition of adenylate cyclase[1].
Indole-2-carboxamides operate through a distinct mechanism. Structural biology reveals that these modulators bind to an extrahelical allosteric site located within the inner leaflet of the lipid bilayer, which overlaps with a conserved cholesterol-interaction site[2]. Binding at this site induces a ternary complex (Receptor-Agonist-Modulator) that forces the receptor into an intermediate structural conformation.
The Causality of the "Conundrum": This intermediate state thermodynamically favors the binding of orthosteric agonists—drastically increasing their binding affinity—but structurally precludes the intracellular loops of the receptor from coupling to
Gαi
proteins[2]. Consequently, ORG27569 antagonizes agonist-induced GTP
γ
S binding while simultaneously driving receptor internalization and
Gi
-independent,
β
-arrestin-mediated ERK1/2 phosphorylation[1].
Biased signaling pathway of CB1 receptor modulated by ORG27569.
Structure-Activity Relationship (SAR) Profiling
Extensive SAR studies have defined the chemical functionalities required to optimize the allosteric parameters of indole-2-carboxamides—specifically the equilibrium dissociation constant (
KB
) and the binding cooperativity factor (
α
)[3].
C3-Alkyl Chain: The length of the C3 substituent on the indole ring is a critical determinant of allostery. An n-propyl group maximizes the cooperativity factor (
α
), whereas an n-hexyl group significantly improves the binding affinity (
KB
) to the allosteric site[3].
Phenyl Ring B Substituents: Replacing the N-piperidinyl group (found in ORG27569) with a dimethylamino group yields modulators with superior affinity and cooperativity[3].
C5 Position: An electron-withdrawing group (e.g., Chlorine) at the C5 position of the indole ring is essential for maintaining high-affinity interactions[3].
Quantitative Allosteric Parameters
The following table summarizes the allosteric parameters for key indole-2-carboxamides evaluated against the orthosteric agonist [3H]CP55940.
To accurately profile novel indole-2-carboxamides, a multi-tiered assay approach is required. Each protocol below is designed as a self-validating system to ensure data integrity and rule out non-specific lipid interactions.
Experimental workflow for characterizing CB1 allosteric modulators.
Objective: Determine
KB
and
α
by measuring the modulator's effect on orthosteric ligand binding.
Causality: Because indole-2-carboxamides stabilize an active-like conformation, they enhance the binding of agonists but decrease the binding of inverse agonists.
Self-Validating System: The assay must be run in parallel using an agonist ([3H]CP55940) and an inverse agonist ([3H]SR141716A). A true CB1 PAM/NAM profile is confirmed only if the modulator increases [3H]CP55940 binding while simultaneously decreasing [3H]SR141716A binding[4].
Step-by-Step Methodology:
Prepare membrane fractions from HEK293 cells stably expressing human CB1 receptors (5-10 µg protein/well).
Incubate membranes in binding buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
Add [3H]CP55940 (0.5 nM) or [3H]SR141716A (0.5 nM) in the presence of increasing concentrations of the indole-2-carboxamide (1 nM to 10 µM).
Incubate at 30°C for 90 minutes to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.1% PEI).
Wash filters three times with ice-cold binding buffer and quantify bound radioactivity via liquid scintillation counting.
Protocol 4.2:[35S]GTP
γ
S Functional Assay (G-Protein Coupling)
Objective: Assess the functional antagonism of G-protein activation.
Causality: Despite enhancing agonist binding, the modulator sterically hinders the intracellular loops of CB1 from coupling to
Gαi
[1].
Self-Validating System: Include a basal control, an agonist-only control (
EC80
of CP55940), and an agonist + modulator series. The modulator must dose-dependently reduce the agonist-stimulated signal down to or below basal levels, proving insurmountable antagonism[4].
Step-by-Step Methodology:
Incubate CB1-expressing membranes (10 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP, 0.1% BSA, pH 7.4).
Add CP55940 (10 nM) and varying concentrations of the allosteric modulator.
Initiate the reaction by adding 0.1 nM[35S]GTP
γ
S.
Incubate at 30°C for 60 minutes.
Terminate via rapid filtration, wash, and quantify bound [35S]GTP
γ
S.
Causality: To confirm that the receptor is not simply "inactivated" by the NAM effect, but rather directed toward a biased signaling cascade (internalization and ERK activation)[1].
Self-Validating System: Pre-treat a parallel cohort of cells with Pertussis Toxin (PTX, 100 ng/mL for 18 hours) to permanently ADP-ribosylate and uncouple
Gi/o
proteins. If ERK1/2 phosphorylation persists in the PTX-treated cells, it definitively proves the signal is
Gi
-independent and strictly
β
-arrestin-mediated[1].
Step-by-Step Methodology:
Seed HEK293-CB1 cells in 96-well plates and serum-starve for 16 hours. (For validation, treat half the plate with 100 ng/mL PTX during starvation).
Stimulate cells with the indole-2-carboxamide (1 µM) for 5 to 30 minutes.
Lyse cells using a stringent lysis buffer supplemented with protease and phosphatase inhibitors.
Quantify phosphorylated ERK1/2 (Thr202/Tyr204) relative to total ERK using an AlphaLISA or Western Blot workflow.
Normalize data to vehicle-treated controls.
References
Mahmoud, M. M., et al. (2013). "Structure–Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry. 4
Ahn, K. H., et al. (2012). "Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation." Journal of Biological Chemistry. 1
Khurana, L., et al. (2014). "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry. 3
Hua, T., et al. (2019). "6KQI: Structure of an allosteric modulator bound to the CB1 cannabinoid receptor." RCSB Protein Data Bank. 2
Application Note: Role of 1H-Indole-2-carboxamides in Prostate Cancer Cell Antiproliferation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Allosteric Inhibition of the Androgen Receptor (AR) Binding Function 3 (BF3) Pocket Introduction & Mechanistic Rationale The cli...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Allosteric Inhibition of the Androgen Receptor (AR) Binding Function 3 (BF3) Pocket
Introduction & Mechanistic Rationale
The clinical management of advanced prostate cancer frequently relies on androgen deprivation therapy and anti-androgens like Enzalutamide. However, prolonged treatment inevitably leads to Castration-Resistant Prostate Cancer (CRPC). A primary driver of this resistance is the emergence of mutations (e.g., F876L) within the orthosteric androgen-binding pocket of the Androgen Receptor (AR), which converts AR antagonists into agonists[1].
To circumvent orthosteric resistance, drug development has pivoted toward allosteric modulation. The AR Binding Function 3 (BF3) site—a surface-exposed pocket on the AR ligand-binding domain (LBD)—has emerged as a highly viable therapeutic target. The BF3 pocket is essential for the recruitment of critical co-activators, such as Bag-1L, which are required for AR-dependent gene transcription[1].
Recent high-throughput screening and pharmacophore modeling have identified 1H-Indole-2-carboxamides as potent, selective AR-BF3 inhibitors. These compounds exhibit strong antiproliferative activity against both wild-type (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines[1]. Furthermore, structural modifications, such as the synthesis of primaquine-indole carboxamides, have demonstrated enhanced cancer-cell-selective cytotoxicity[2], while other piperazine-derived indole-2-carboxamides have been shown to induce apoptosis independently of traditional α1-adrenoceptor blocking mechanisms[3].
Mechanistic Pathway
AR-BF3 Allosteric Inhibition Pathway by 1H-Indole-2-carboxamides.
Quantitative Data: Efficacy of Lead Compounds
Structure-based lead optimization of the indole scaffold has yielded compounds with low-micromolar inhibitory activity against AR transcription. The table below summarizes the causality between scaffold modifications and their resulting antiproliferative efficacy[1],[2].
Compound Designation
Chemical Scaffold
Primary Target
IC₅₀ (AR Transcription)
Sensitive Cell Lines
Compound 1
Benzimidazole (Parent)
AR-BF3
4.20 µM
LNCaP
Compound 2
1H-Indole (Parent)
AR-BF3
5.40 µM
LNCaP
Compound 11
1H-Indole-2-carboxamide
AR-BF3
3.32 µM
LNCaP, MR49F
PQ-ICA 2
Primaquine-Indole
AR / ROS
High Potency
LNCaP
Note: The transition from benzimidazole to an indole moiety (Compound 2) was strategically chosen to prevent tautomerization via protonation/deprotonation on the imidazole nitrogen atoms, stabilizing the molecule for BF3 targeting[1].
Self-Validating Experimental Workflows
As an Application Scientist, it is critical to emphasize that phenotypic cell death alone does not prove target engagement . A robust, self-validating protocol must sequentially prove:
The compound inhibits AR-driven transcription.
The compound halts cellular proliferation.
The compound physically disrupts the AR-coactivator interaction (Mechanism of Action).
Self-Validating Workflow for BF3 Inhibitor Screening & Validation.
Detailed Laboratory Protocols
Protocol A: AR Transcriptional Activity Reporter Assay
Purpose: To quantify the direct inhibition of AR-mediated gene expression by 1H-Indole-2-carboxamides.
Expert Insight (Causality): This assay utilizes Charcoal-Stripped Serum (CSS). Standard serum contains endogenous androgens that will unpredictably activate the AR. CSS removes these steroids, making the system entirely dependent on the synthetic androgen (R1881) added by the researcher, ensuring a clean baseline for calculating IC₅₀.
Cell Seeding: Plate LNCaP cells at
1×104
cells/well in a 96-well plate using RPMI 1640 supplemented with 5% CSS. Incubate for 24 hours at 37°C, 5% CO₂.
Transfection: Transiently transfect cells with an AR-responsive luciferase reporter plasmid (e.g., ARR3-tk-Luc) using a standard lipid-based transfection reagent. Incubate for 24 hours.
Compound Pre-treatment: Aspirate media. Add fresh RPMI + 5% CSS containing 1H-Indole-2-carboxamide derivatives in a concentration gradient (e.g., 0.1 µM to 50 µM). Incubate for 1 hour. Note: Pre-treatment allows the allosteric inhibitor to occupy the BF3 pocket before the receptor is activated.
Androgen Stimulation: Add 1 nM of the synthetic androgen R1881 to all wells (except negative controls) to stimulate AR transcription. Incubate for 24 hours.
Detection: Lyse cells and add Luciferase assay reagent. Read luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol B: In Vitro Antiproliferation Assay
Purpose: To verify that transcriptional inhibition translates to phenotypic growth arrest in drug-resistant models.
Expert Insight (Causality): We utilize both LNCaP (wild-type) and MR49F cells. MR49F cells harbor the F876L mutation, rendering them completely resistant to Enzalutamide. Demonstrating efficacy in MR49F cells proves that the allosteric BF3 approach successfully bypasses orthosteric resistance[1].
Seeding: Seed LNCaP and MR49F cells at
3×103
cells/well in 96-well plates in RPMI 1640 + 10% FBS.
Treatment: After 24 hours, treat cells with vehicle (DMSO) or 1H-Indole-2-carboxamides (1 µM - 50 µM).
Incubation: Incubate for 96 hours. Prolonged incubation is required because AR inhibition primarily induces G1 cell cycle arrest before triggering apoptosis.
Viability Readout: Add 20 µL of MTS reagent (or CellTiter-Glo) per well. Incubate for 2 hours. Measure absorbance at 490 nm (or luminescence). Normalize data to vehicle control to determine cell viability percentages.
Purpose: To definitively prove that the compound acts via the BF3 pocket by demonstrating the steric blockade of the Bag-1L co-activator.
Lysate Preparation: Treat LNCaP cells with 10 µM of the lead 1H-Indole-2-carboxamide for 4 hours. Harvest and lyse cells in cold RIPA buffer containing protease inhibitors.
Immunoprecipitation (IP): Incubate 500 µg of total protein lysate with 2 µg of anti-AR antibody overnight at 4°C.
Bead Capture: Add Protein A/G magnetic beads for 2 hours. Wash beads 4 times with cold lysis buffer to remove non-specific binders.
Immunoblotting: Elute proteins using SDS sample buffer. Run on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-Bag-1L antibody.
Interpretation: A successful BF3 inhibitor will show a marked reduction in the Bag-1L band intensity compared to the DMSO control, confirming that the indole compound prevented the co-activator from docking to the AR.
References[1] Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3) | Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYNzJYR1ZcHzI71AVgQux0na3fxL0alNYwmLajGstBVo17q2zlaRrM06a57rHsQliZz0IfI65IsvWZPJFSQeuDyskV-cZBwagDHfJbp0ONQ7VD_aQVVnhBCqZKk15l23k14f1_Mg==[3] Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FoowVmOku0YdFWgFOeC-UtAruZouLEsBIs3pOGoahB1uj3eJ9k_KnvMM-n1199ETu8_Znpc0wEjp4L4dQU4_e4JCRRYt0QlWgVizStqINrk7h7Nq3GxDj7Op3ml81UoYPo5mA5X-V5unhKw=[2] Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw0zs14DNzkjtxyTm79gNtkBGyIW6Pi6mhv__6UfyFoMWWi6SJmSGTlStMCr5uGsBUeD87fgW7HBtYSlRtSKuMQ0lBhvaDv1nXq0jHlJe0NJtj9agFr74ekNbm-Ot29myX8XdlPQPPHh3NqDdF
Introduction: The Strategic Imperative for Dual Pathway Inhibition in Oncology
An In-Depth Guide to the Application and Evaluation of Indole-2-Carboxamide-Based Dual EGFR/CDK2 Inhibitors The landscape of cancer therapy is continually evolving, moving from broad-spectrum cytotoxic agents to highly s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Application and Evaluation of Indole-2-Carboxamide-Based Dual EGFR/CDK2 Inhibitors
The landscape of cancer therapy is continually evolving, moving from broad-spectrum cytotoxic agents to highly specific, molecularly targeted therapies. Two of the most critical pathways frequently dysregulated in cancer are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Cyclin-Dependent Kinase (CDK) cell cycle machinery. Their convergence presents a formidable challenge, driving tumor proliferation, survival, and resistance to conventional treatments. This guide details the scientific rationale and provides comprehensive protocols for the evaluation of a promising class of compounds—indole-2-carboxamides—designed as dual inhibitors of EGFR and CDK2.
The Role of EGFR and CDK2 in Cancer Progression
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][3][4] These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR activity, caused by overexpression or mutation, leads to uncontrolled cell growth and survival.[3][5][6]
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that acts as a pivotal regulator of cell cycle progression.[7][8] Its activity is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[7][9] CDK2 forms active complexes with regulatory proteins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for initiating the G1/S transition, while the CDK2/Cyclin A complex is required for the progression through S phase.[7][10] Overexpression of these cyclins or dysregulation of CDK2 activity is a common feature in many tumors, leading to unchecked proliferation.[7]
Scientific Rationale for Dual EGFR/CDK2 Inhibition
The EGFR and CDK2 pathways are not independent; they are intricately linked. Activated EGFR signaling can drive the expression of G1 cyclins, such as Cyclin D and Cyclin E, which in turn activate CDKs and propel the cell cycle forward.[6] Furthermore, recent studies have shown that CDK2 can regulate the stability and activity of downstream effectors of the EGFR pathway, such as ERK1/2.[11][12][13] This crosstalk suggests that targeting either pathway alone may lead to compensatory activation of the other, ultimately resulting in therapeutic resistance.
A dual inhibitor that simultaneously blocks both EGFR and CDK2 offers a powerful, multi-pronged attack. This strategy has the potential to induce a more profound and durable anti-proliferative effect, create a higher barrier to the development of resistance, and achieve synergistic anticancer activity.[11][12][14] The indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, capable of being tailored to fit the ATP-binding pockets of various kinases, making it an ideal platform for developing such dual-targeted agents.[15][16][17][18]
Caption: EGFR and CDK2 signaling pathways and points of dual inhibition.
PART 1: Synthesis of Indole-2-Carboxamide Analogs
The synthesis of a library of indole-2-carboxamide derivatives is crucial for structure-activity relationship (SAR) studies. A generalized synthetic route allows for the introduction of chemical diversity at key positions on the indole scaffold to optimize dual inhibitory activity and drug-like properties.
General Synthetic Protocol:
Starting Material: Begin with a commercially available or synthesized 5-substituted-indole-2-carboxylic acid. The substituent at the 5-position (e.g., methyl, bromo, trifluoromethyl) is a key point for SAR exploration.[19]
Amide Coupling: The core reaction is the formation of the amide bond. The indole-2-carboxylic acid is activated using a standard coupling agent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
Amine Addition: The activated carboxylic acid is then reacted with a desired primary or secondary amine. The choice of amine is critical for modulating potency, selectivity, and physicochemical properties. For instance, incorporating moieties like morpholine can be important for activity.[19]
Work-up and Purification: Following the reaction, the mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, most commonly by flash column chromatography or preparative HPLC, to yield the final indole-2-carboxamide compound.
Characterization: The structure and purity of the final compounds must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19]
This modular approach enables the systematic modification of different parts of the molecule to identify compounds with the optimal balance of EGFR and CDK2 inhibition.
PART 2: In Vitro Evaluation Protocols
The initial screening of newly synthesized compounds involves determining their potency against the purified target enzymes and their effect on cancer cell viability.
Biochemical Kinase Assays
These cell-free assays measure the direct inhibitory effect of the compounds on the enzymatic activity of EGFR and CDK2. The ADP-Glo™ Kinase Assay is a widely used luminescent method that quantifies the amount of ADP produced during the kinase reaction.[20][21]
Compound Plating: Add 2.5 µL of serially diluted indole-2-carboxamide inhibitor or vehicle control (DMSO) to the appropriate wells.
Enzyme/Substrate Addition: Add 5 µL of a mixture containing the EGFR enzyme and substrate prepared in Kinase Buffer to each well.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes in the dark.
Data Acquisition: Measure the luminescence using a plate reader.
Protocol: CDK2/Cyclin A In Vitro Kinase Assay
This protocol is analogous to the EGFR assay, with modifications to the specific enzyme and substrate.
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[1]
Compound
Target
IC₅₀ (nM)
Indole-X
EGFR
85
CDK2
46
Erlotinib
EGFR
80
(Reference)
CDK2
>10,000
Roscovitine
EGFR
>10,000
(Reference)
CDK2
70
Table 1: Example quantitative data for a hypothetical dual inhibitor.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[26][27][28] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol: MTT Cell Proliferation Assay
Materials:
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the indole-2-carboxamide inhibitors. Include wells for vehicle control (DMSO) and untreated cells.
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[26][27]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27] Agitate the plate on a shaker for 10-15 minutes.[27]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[26]
Determine GI₅₀: The half-maximal growth inhibitory concentration (GI₅₀) is determined by plotting percent viability against the log of inhibitor concentration and fitting to a dose-response curve.
PART 3: Mechanism of Action (MoA) Elucidation
After identifying potent inhibitors, the next step is to confirm their mechanism of action within the cellular context.
Target Engagement via Western Blotting
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) to confirm that the inhibitor is engaging its target in cells.[30]
Cell Culture and Treatment: Plate cells (e.g., A431, which overexpresses EGFR) and grow to 70-80% confluency. Serum-starve the cells overnight.[30]
Inhibitor Treatment: Treat cells with the indole-2-carboxamide inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[32] Include a non-stimulated control.
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[30][32]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[31]
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[30][31]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-AKT, total AKT, and a loading control (e.g., β-actin).[30][33]
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[30][31]
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[31]
Caption: Generalized experimental workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
To confirm the effect of CDK2 inhibition, flow cytometry is used to analyze the distribution of cells across the different phases of the cell cycle.[34][35] A potent CDK2 inhibitor is expected to cause an arrest in the G1 or S phase.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
Cancer cells treated with the inhibitor for 24-48 hours.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for weeks).
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[34][35]
PART 4: In Vivo Efficacy Evaluation
Promising compounds must be tested in living organisms to assess their therapeutic efficacy and potential toxicity. The human tumor xenograft model is a standard in preclinical oncology research.[39][40][41]
Protocol: Cell Line-Derived Xenograft (CDX) Model
Materials:
Immunodeficient mice (e.g., athymic nude or SCID mice)[39]
Human cancer cell line known to be sensitive to EGFR or CDK2 inhibition (e.g., H1975 NSCLC)
Matrigel (optional, to aid tumor formation)
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, reference drug, test compound at different doses).
Treatment Administration: Administer the compound and vehicle according to a predetermined schedule (e.g., daily oral gavage).
Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = (Length x Width²) / 2). Monitor animal body weight and overall health as indicators of toxicity.
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. At the endpoint, animals are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamics via Western blot).
Data Analysis:
Tumor Growth Inhibition (TGI): TGI is a key efficacy endpoint.
% TGI = 100 * (1 - (ΔT / ΔC))
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Caption: Workflow for an in vivo cell line-derived xenograft study.
Application Notes & Protocols: The Use of Indole-2-carboxamides as Potent TRPV1 Agonists in Preclinical Pain Research
These application notes provide a comprehensive guide for researchers on the utilization of indole-2-carboxamides as selective and potent agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in the c...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers on the utilization of indole-2-carboxamides as selective and potent agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in the context of pain research and analgesic drug development.
Introduction: Targeting TRPV1 in Pain Pathways
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), acidosis (pH < 6.0), and a variety of exogenous and endogenous chemical ligands. Activation of TRPV1 leads to the influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.
The critical role of TRPV1 in nociception makes it a compelling target for analgesic drug development. While initial efforts focused on TRPV1 antagonists, this approach has been hampered by side effects such as hyperthermia. An alternative and clinically validated strategy is the use of TRPV1 agonists to induce receptor desensitization. Prolonged activation of TRPV1 leads to a state of tachyphylaxis and ultimately a long-lasting desensitization of the neuron, rendering it insensitive to further painful stimuli. This is the mechanism underlying the analgesic effect of capsaicin, the pungent component of chili peppers.
Indole-2-carboxamides have emerged as a promising class of synthetic TRPV1 agonists, offering advantages over capsaicin in terms of potency, selectivity, and drug-like properties. This guide will detail the application of these compounds in preclinical pain research, from initial in vitro characterization to in vivo models of nociception.
The Rationale for Indole-2-carboxamides
Indole-2-carboxamides represent a significant advancement in the development of TRPV1 agonists for pain research. Unlike capsaicin, which has limitations in terms of metabolic stability and potential for off-target effects, indole-2-carboxamides have been rationally designed to optimize interactions with the TRPV1 channel.
Key Advantages:
High Potency: Many indole-2-carboxamide derivatives exhibit sub-nanomolar to low-nanomolar potency, allowing for the use of lower doses in experimental settings.
Enhanced Selectivity: These compounds generally show high selectivity for TRPV1 over other TRP channels and off-target proteins, minimizing confounding experimental results.
Favorable Pharmacokinetics: Medicinal chemistry efforts have focused on improving the metabolic stability and pharmacokinetic profiles of indole-2-carboxamides, making them suitable for in vivo studies.
Tunable Properties: The indole scaffold allows for systematic chemical modifications to fine-tune agonist activity, duration of action, and other pharmacological properties.
In Vitro Characterization of Indole-2-carboxamide Agonists
Prior to in vivo testing, a thorough in vitro characterization of any novel indole-2-carboxamide is essential to determine its potency, efficacy, and mechanism of action at the TRPV1 channel.
Calcium Imaging Assays
Calcium imaging is a robust and high-throughput method to assess the activity of TRPV1 agonists. The principle lies in measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
Protocol 3.1.1: Fluorometric Calcium Imaging in HEK293 Cells Stably Expressing Human TRPV1
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.
Dye Loading: Wash the cells once with Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) at a final concentration of 2-5 µM in Assay Buffer for 45-60 minutes at 37°C.
Compound Preparation: Prepare a 10 mM stock solution of the indole-2-carboxamide in DMSO. Create a dilution series in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid vehicle effects.
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
Data Acquisition: Record a baseline fluorescence for 10-20 seconds. Add the indole-2-carboxamide dilutions to the wells and continue recording the fluorescence signal for 2-5 minutes. As a positive control and to determine the maximal response, add a saturating concentration of capsaicin (e.g., 1 µM) at the end of the experiment.
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximal response induced by capsaicin. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Electrophysiology: Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology provides a direct measure of TRPV1 channel currents and is considered the gold standard for characterizing ion channel modulators.
Protocol 3.2.1: Whole-Cell Patch-Clamp Recordings from TRPV1-Expressing Cells
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips at a low density.
Recording Solutions:
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH).
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
Recording: Form a giga-ohm seal with a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
Compound Application: Apply the indole-2-carboxamide at various concentrations using a rapid perfusion system. Record the inward current elicited by the compound.
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the currents to the maximal current elicited by a saturating concentration of capsaicin. Plot the normalized current against the logarithm of the compound concentration to determine the EC₅₀.
Parameter
Calcium Imaging
Patch-Clamp Electrophysiology
Throughput
High
Low
Endpoint
Intracellular Calcium ([Ca²⁺]i)
Ion Channel Current (pA)
Information
Potency (EC₅₀), Efficacy (% of max response)
Potency (EC₅₀), Efficacy, Gating Kinetics
Technical Skill
Moderate
High
Table 1: Comparison of In Vitro Characterization Methods
In Vivo Assessment of Analgesic Efficacy
The analgesic potential of indole-2-carboxamides is evaluated in rodent models of pain. The choice of model depends on the specific pain modality being investigated.
Acute Nociceptive Pain Models
These models assess the compound's effect on the immediate response to a noxious stimulus.
Protocol 4.1.1: Hargreaves Plantar Test (Thermal Nociception)
Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing apparatus (a glass floor with a radiant heat source underneath) for at least 30 minutes before testing.
Baseline Measurement: Measure the baseline paw withdrawal latency by applying the radiant heat source to the plantar surface of the hind paw. The latency to withdraw the paw is recorded. An automatic cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Compound Administration: Administer the indole-2-carboxamide via the desired route (e.g., subcutaneous, oral).
Post-Dosing Measurements: Measure the paw withdrawal latency at various time points after compound administration (e.g., 30, 60, 90, 120 minutes).
Data Analysis: The analgesic effect is indicated by an increase in the paw withdrawal latency compared to the baseline and vehicle-treated animals.
Models of Inflammatory and Neuropathic Pain
These models are more clinically relevant as they mimic chronic pain states.
Protocol 4.2.1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Induction of Inflammation: Induce a localized inflammation by injecting CFA into the plantar surface of one hind paw of the animal.
Development of Hypersensitivity: Allow 24-48 hours for the development of thermal hyperalgesia and mechanical allodynia.
Baseline Measurement: Measure the baseline thermal withdrawal latency (using the Hargreaves test) and mechanical withdrawal threshold (using von Frey filaments) in the inflamed paw.
Compound Administration: Administer the indole-2-carboxamide.
Post-Dosing Measurements: Measure thermal and mechanical withdrawal thresholds at various time points after dosing.
Data Analysis: An effective analgesic will increase the withdrawal latency and threshold in the inflamed paw.
Protocol 4.2.2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Surgical Procedure: Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a nerve injury.
Development of Neuropathy: Allow 7-14 days for the development of neuropathic pain symptoms.
Assessment and Dosing: Follow the same procedure for baseline measurement, compound administration, and post-dosing measurements as in the CFA model.
Visualizing Experimental Workflows and Signaling Pathways
In Vitro Characterization Workflow
In Vitro Characterization Workflow
TRPV1 Signaling Pathway
TRPV1 Signaling and Desensitization
Conclusion and Future Directions
Indole-2-carboxamides are powerful pharmacological tools for investigating the role of TRPV1 in pain. The protocols outlined in these application notes provide a robust framework for their in vitro and in vivo characterization. By understanding the nuances of their interaction with the TRPV1 channel and their effects in preclinical pain models, researchers can advance the development of novel analgesics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to achieve sustained target engagement and long-lasting pain relief.
References
Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]
Tominaga, M., Caterina, M. J., Malmberg, A. B., Rosen, T. A., Gilbert, H., Skinner, K., ... & Julius, D. (1998). The cloned capsaicin receptor integrates multiple pain-producing stimuli. Neuron, 21(3), 531–543. [Link]
Gavva, N. R., Bannon, A. W., Surapaneni, S., Hovland, D. N., Lehto, S. G., Gore, A., ... & Treanor, J. J. (2007). The vanilloid receptor TRPV1 is tonically active in vivo and controls body temperature. Neuron, 54(6), 947–959. [Link]
Anand, P., & Bley, K. (2011). Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch. British Journal of Anaesthesia, 107(4), 490–502. [Link]
Technical Notes & Optimization
Troubleshooting
Improving solubility of 3-(phenylsulfonyl)-1H-indole-2-carboxamide
Welcome to the Application Scientist Support Portal. Working with highly lipophilic, rigid scaffolds like 3-(phenylsulfonyl)-1H-indole-2-carboxamide presents unique physicochemical challenges that can bottleneck both in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. Working with highly lipophilic, rigid scaffolds like 3-(phenylsulfonyl)-1H-indole-2-carboxamide presents unique physicochemical challenges that can bottleneck both in vitro screening and in vivo pharmacokinetics.
This technical guide is designed to provide you with the mechanistic causality behind these solubility issues, field-proven troubleshooting strategies, and self-validating experimental protocols to keep your drug development pipeline moving.
The Mechanistic Root of the Problem
Before troubleshooting, it is critical to understand why 3-(phenylsulfonyl)-1H-indole-2-carboxamide resists aqueous solvation. The insolubility is driven by a thermodynamic "double penalty":
High Crystal Lattice Energy: The planar indole core and the rigid phenylsulfonyl group promote tight π-π stacking. Furthermore, the molecule possesses a strong intermolecular hydrogen-bonding network (the indole -NH acts as a strong donor, while the carboxamide and sulfonyl oxygens act as donors/acceptors). This leads to a high melting point and resists solvent penetration.
High Lipophilicity: The bulky phenylsulfonyl group significantly drives up the partition coefficient (cLogP). Indole-2-carboxamides frequently exhibit baseline aqueous solubilities of <4 µM[1]. Because the scaffold lacks strongly ionizable groups (the indole -NH is very weakly acidic with a pKa > 15, and the carboxamide is neutral), simple pH adjustment is entirely ineffective.
Q1: My compound precipitates immediately when diluting the DMSO stock into aqueous cell culture media. How can I prevent this "brick dust" effect?A1: You are experiencing a classic "solvent shift" nucleation event. When the DMSO diffuses into the aqueous media, the local dielectric constant drops rapidly, causing the highly lipophilic compound to supersaturate and crash out.
The Fix: Do not spike DMSO directly into media. Instead, use a co-solvent/surfactant cascade. Pre-mix your DMSO stock with a surfactant like Tween-80 or Cremophor EL before adding it to the media. The surfactant forms micelles that immediately encapsulate the hydrophobic phenylsulfonyl moiety as the DMSO diffuses away. Ensure your final DMSO concentration remains <0.5% to avoid confounding cytotoxic effects in your cellular assays.
Q2: We need to dose mice orally (PO) at 50 mg/kg for a PK study, but the compound won't dissolve in standard vehicles. What is the most reliable formulation?A2: For in vivo dosing of non-ionizable, highly lipophilic compounds, Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation is the gold standard. The hydrophobic cavity of the cyclodextrin perfectly accommodates the bulky phenyl or indole rings, while its hydrophilic exterior ensures aqueous solubility. If complexation fails to reach the required concentration, you must pivot to a wet-milled nanosuspension to increase the surface-area-to-volume ratio, which drives the dissolution rate according to the Noyes-Whitney equation.
Q3: We are in the lead optimization phase. How can we chemically modify the scaffold to improve solubility without losing target affinity?A3: If your chemistry team has the bandwidth, structure-activity relationship (SAR) studies show that modifying the hydrogen bonding network is highly effective. N-methylating the carboxamide or the indole -NH disrupts the planar H-bond network, lowering the crystal lattice energy and significantly improving the solubility profile[2]. Alternatively, introducing basic amines (e.g., piperidine or morpholine) can enhance solubility to ≥100 μM, though this must be carefully balanced against potential metabolic clearance liabilities[3].
Quantitative Formulation Strategies
To select the right approach for your specific assay, compare the physical mechanisms and limitations of standard solubility interventions below:
Formulation Strategy
Key Excipients
Mechanism of Solubilization
Best Application
Limitations & Drawbacks
Co-solvency Cascade
DMSO, PEG400, Propylene Glycol
Lowers the dielectric constant of the bulk solvent.
In vitro biochemical screens.
High risk of precipitation upon dilution; cellular toxicity at >0.5% DMSO.
Micellar Solubilization
Tween-80, Cremophor EL, BSA
Encapsulates the API within a hydrophobic micellar core.
Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of sterile saline to create a 20% (w/v) vehicle. Vortex until completely clear.
API Addition: Add the required mass of API (e.g., 2 mg for a 2 mg/mL target dose) directly into the cyclodextrin vehicle.
Endothermic Driving: Cyclodextrin inclusion is typically an endothermic process. Place the vial in a thermomixer or water bath at 45°C and sonicate for 30 minutes. Causality note: Heat provides the thermodynamic energy required to displace water molecules from the cyclodextrin cavity, allowing the lipophilic API to enter.
Equilibration: Transfer the vial to a magnetic stirrer and stir at room temperature for 12–24 hours. This extended time is critical to reach thermodynamic equilibrium.
Validation & Filtration:
Visual Check: Shine a laser pointer through the vial. If you see a solid beam of light (Tyndall effect), you have a colloidal suspension, not a true solution.
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter.
Quantification: Always quantify the filtrate via HPLC-UV against a standard curve to confirm the exact dosed concentration before animal administration.
Formulation Decision Workflow
Use the following logical decision tree to determine the optimal path for solubilizing your compound based on your experimental endpoint.
Figure 1: Decision tree for selecting the optimal solubility enhancement strategy.
References
[1] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
[2] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (PMC/NIH). Available at:[Link]
[3] Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters (PMC/NIH). Available at:[Link]
Optimizing synthesis yield of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-
Welcome to the Technical Support Center for Indole-Based Therapeutics Synthesis. As a Senior Application Scientist, I have designed this portal to guide researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole-Based Therapeutics Synthesis. As a Senior Application Scientist, I have designed this portal to guide researchers, medicinal chemists, and drug development professionals through the complex synthesis of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- .
Derivatives of this scaffold, such as 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (CSIC), are highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, optimizing the yield of the parent scaffold requires strict control over regioselectivity, oxidation states, and reagent compatibility.
Below, you will find the mechanistic workflow, self-validating experimental protocols, and a targeted troubleshooting Q&A to resolve common synthetic bottlenecks.
Mechanistic Workflow
Figure 1: Three-step synthetic workflow for 3-(phenylsulfonyl)-1H-indole-2-carboxamide.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: C3-Sulfenylation
Methodology:
Dissolve 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF under an argon atmosphere and cool to 0 °C.
Slowly add NaH (60% dispersion in mineral oil, 2.2 equiv) to form the dianion. Stir for 30 minutes.
Add diphenyl disulfide (PhSSPh, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with 1N HCl, extract with EtOAc, and purify via recrystallization to yield 3-(phenylthio)-1H-indole-2-carboxylic acid[2].
Validation Checkpoint: Quench a 0.1 mL reaction aliquot in D₂O and analyze via ¹H-NMR. The complete disappearance of the C3-proton signal (typically around δ 6.5-7.0 ppm) confirms successful dianion formation and subsequent electrophilic trapping.
Step 2: Amidation
Methodology:
Dissolve 3-(phenylthio)-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
Add BOP reagent (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to activate the carboxylic acid[3].
Add ammonium chloride (NH₄Cl, 2.0 equiv) as the ammonia source. Stir at room temperature for 4 hours.
Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Analyze the isolated product via IR spectroscopy. The broad O-H stretch (2500–3300 cm⁻¹) of the starting acid must be entirely replaced by sharp primary amide N-H stretches (~3400 and 3200 cm⁻¹).
Step 3: Thioether Oxidation
Methodology:
Dissolve 3-(phenylthio)-1H-indole-2-carboxamide (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C.
Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 equiv) portion-wise to control the exotherm.
Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry, and purify via flash chromatography[4].
Validation Checkpoint: Monitor the reaction strictly via LC-MS. The intermediate sulfoxide will appear first (M+16). Do not quench the reaction until the sulfoxide peak is completely consumed and replaced by the target sulfone peak (M+32).
Troubleshooting & FAQs
Q1: I am getting low yields in the C3-sulfenylation step and recovering mostly unreacted starting material. What is going wrong?Causality & Solution: The deprotonation of indole-2-carboxylic acid requires a minimum of 2.0 equivalents of a strong base because the carboxylic acid proton must be removed before the indole N-H proton can be abstracted. If your NaH is degraded (e.g., exposed to moisture), the necessary N-anion will not form efficiently, preventing nucleophilic attack on the diphenyl disulfide.
Action: Ensure strict anhydrous conditions and verify the quality of your NaH. Use up to 2.5 equivalents of base and allow a full 30–60 minutes for complete dianion formation before introducing the electrophile.
Q2: During amidation, I attempted to use oxalyl chloride to form the acyl chloride intermediate, but my product heavily degraded. Are there milder alternatives?Causality & Solution: Indole cores—particularly those with electron-rich thioether substituents at the C3 position—are highly sensitive to harsh chlorinating agents like oxalyl chloride or thionyl chloride. These reagents can trigger polymerization or unwanted C-chlorination side reactions.
Action: Bypass the acyl chloride intermediate entirely by utilizing a direct peptide coupling strategy. Using BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with NH₄Cl and DIPEA activates the carboxyl group under mild, room-temperature conditions, preserving the integrity of the indole core and significantly improving the yield[3].
Q3: My final oxidation step yields a complex mixture of the target sulfone, a sulfoxide intermediate, and degradation products. How do I drive the reaction to completion safely?Causality & Solution: The oxidation of a thioether to a sulfoxide is kinetically rapid, but the second oxidation step (sulfoxide to sulfone) is slower and requires a slight excess of oxidant. However, a large excess of mCPBA or elevated temperatures will lead to N-oxidation of the indole nitrogen or oxidative cleavage of the pyrrole ring.
Action: Tightly control the stoichiometry to exactly 2.2 equivalents of mCPBA. Keep the reaction at 0 °C during the initial addition to suppress exothermic degradation. If mCPBA continues to cause over-oxidation, switch to Oxone, which is highly chemoselective for sulfide-to-sulfone oxidation in sensitive heterocyclic systems.
Quantitative Data: Optimization of Oxidation Conditions
To guide your choice of oxidant and reaction conditions for Step 3, refer to the empirical optimization data summarized below. The goal is to maximize the M+32 (Sulfone) yield while minimizing the M+16 (Sulfoxide) intermediate and degradation pathways.
Oxidant
Equivalents
Temperature
Time
Sulfoxide Yield (%)
Sulfone Yield (%)
Notes
mCPBA
1.1
0 °C
2 h
85%
5%
Incomplete oxidation.
mCPBA
2.2
0 °C to RT
4 h
< 5%
82%
Optimal standard condition.
mCPBA
3.5
RT
12 h
0%
45%
Severe indole core degradation.
Oxone
2.5
0 °C to RT
6 h
5%
88%
Excellent alternative for sensitive analogs.
References
Williams, T. M., et al. "5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase." Journal of Medicinal Chemistry (1993). 4
Borkow, G., et al. "A Tight-Binding Mode of Inhibition Is Essential for Anti-Human Immunodeficiency Virus Type 1 Virucidal Activity of Nonnucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy (1997). 1
"Inhibitors of HIV reverse transcriptase." US Patent 5527819A (1996).2
"Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review." PMC (2020). 3
Technical Support Center: Enhancing the Metabolic Stability of 1H-Indole-2-carboxamide Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with 1H-indole-2-carboxamide derivatives. Its purpose is to provide in-depth technical support, troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals actively working with 1H-indole-2-carboxamide derivatives. Its purpose is to provide in-depth technical support, troubleshooting advice, and practical, field-proven protocols to address the common challenge of metabolic instability inherent to this important chemical scaffold. By understanding the underlying mechanisms of metabolic degradation and employing rational design strategies, you can significantly improve the pharmacokinetic profiles of your compounds.
Section 1: Understanding the Metabolic Challenge
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its electron-rich nature makes it susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP450) enzymes in the liver.[1][2] This can lead to high intrinsic clearance, low oral bioavailability, and short half-life, hindering the development of promising drug candidates.[3][4]
The primary metabolic pathways for indole derivatives involve hydroxylation at various positions on the indole ring, followed by further oxidation or conjugation.[5] The indole nitrogen and the C3 position are particularly vulnerable to oxidative metabolism.
Section 2: Troubleshooting & FAQs: A Problem-Solution Approach
This section addresses common issues encountered during the development of 1H-indole-2-carboxamide derivatives, providing explanations and actionable solutions.
Q1: My 1H-indole-2-carboxamide derivative shows high clearance in a human liver microsomal (HLM) stability assay. What are the likely metabolic hotspots?
A1: High clearance in HLM assays for this scaffold typically points to oxidative metabolism by CYP450 enzymes. The most probable metabolic "soft spots" on the 1H-indole-2-carboxamide core are:
The Indole Ring: The electron-rich indole nucleus is prone to oxidation. Key positions of vulnerability include:
C3-Position: If unsubstituted, it is a primary site for hydroxylation.
C4, C5, C6, and C7-Positions: Aromatic hydroxylation can occur at any of these positions.
Indole N-H: While less common for the initial oxidation, it can be a site for subsequent conjugation reactions.
Alkyl Substituents: Any alkyl groups, particularly on the indole nitrogen or at other positions, can undergo hydroxylation.
The Carboxamide Linker: While generally more stable than the indole ring, the amide bond can be subject to hydrolysis, although this is less common with primary amides.
Q2: How can I experimentally identify the specific metabolic hotspots on my compound?
A2: Metabolite identification studies are crucial. This typically involves incubating your compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] By comparing the mass spectra of the parent compound with its metabolites, you can deduce the sites of metabolic modification (e.g., an increase of 16 Da indicates hydroxylation).
Q3: What are the most effective strategies to block metabolic hotspots and improve the stability of my indole-2-carboxamide derivative?
A3: Once you have identified the metabolic hotspots, you can employ several medicinal chemistry strategies:
Substitution on the Indole Ring:
Electron-Withdrawing Groups (EWGs): Introducing EWGs such as halogens (F, Cl), cyano (-CN), or trifluoromethyl (-CF3) groups at susceptible positions (e.g., C4, C5, C6) can decrease the electron density of the indole ring, making it less prone to oxidation.[4][5]
Blocking with Small Alkyl Groups: Placing a small, metabolically stable group like a methyl or cyclopropyl group at a vulnerable position can sterically hinder the approach of metabolizing enzymes.
Bioisosteric Replacement:
Indole Core Replacement: Consider replacing the indole scaffold with a bioisostere that is less metabolically labile. A common and often successful strategy is the use of azaindoles (e.g., 4-azaindole, 7-azaindole).[9][10] The nitrogen atom in the aromatic ring acts as an electron sink, reducing the susceptibility to oxidation.
Carboxamide Linker Replacement: The carboxamide group can be replaced with other linkers that mimic its hydrogen bonding capabilities but may offer improved metabolic stability or other physicochemical properties. Examples include 1,2,3-triazoles, oxadiazoles, or reversed amides.[3][11]
Q4: I've made some modifications to my compound, but the solubility has decreased significantly. How can I balance metabolic stability and solubility?
A4: This is a common challenge in drug design, as modifications that increase metabolic stability (e.g., adding lipophilic groups) can often decrease aqueous solubility.[3] Here are some approaches to consider:
Introduce Polar Groups: Carefully introduce polar functional groups (e.g., hydroxyl, amino, or small polar heterocycles) at positions that do not negatively impact the compound's biological activity.
Salt Formation: If your compound has a basic or acidic handle, forming a salt can significantly improve its solubility.
Prodrug Strategies: Design a prodrug that is more soluble and is converted to the active parent compound in vivo.
Q5: My compound appears stable in the microsomal assay but has low oral bioavailability in vivo. What could be the reason?
A5: While microsomal stability is a good indicator of Phase I metabolism, it doesn't capture the full picture of in vivo processes. Other factors that can lead to low oral bioavailability include:
Phase II Metabolism: Your compound might be rapidly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but less active in standard microsomal assays unless specific cofactors are added.[1] Running a hepatocyte stability assay can provide insights into Phase II metabolism.[12][13]
Poor Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract. In vitro permeability assays (e.g., Caco-2 or PAMPA) can assess this.
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen.
First-Pass Metabolism in the Gut Wall: The intestinal wall also contains CYP enzymes that can metabolize the compound before it reaches the liver.
Section 3: Experimental Protocols
Here are detailed, step-by-step protocols for the two most common in vitro assays used to assess the metabolic stability of 1H-indole-2-carboxamide derivatives.
Liver Microsomal Stability Assay
This assay is a high-throughput method to evaluate the intrinsic clearance of a compound primarily due to Phase I metabolism by CYP450 enzymes.[1][2][14]
Materials:
Pooled liver microsomes (human, rat, mouse, etc.)
Test compound stock solution (e.g., 10 mM in DMSO)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
Positive control compounds (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
96-well plates
Incubator with shaking capabilities (set to 37°C)
Centrifuge
LC-MS/MS system
Procedure:
Prepare Working Solutions:
Dilute the test compound and positive controls to an intermediate concentration in buffer.
Prepare the microsomal suspension in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
Incubation Setup:
In a 96-well plate, add the microsomal suspension.
Add the test compound working solution to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the Reaction:
Add the NADPH regenerating system to start the metabolic reaction. For negative controls, add buffer instead of the NADPH system.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.[14] The 0-minute time point should be taken immediately after adding the NADPH system.
Sample Processing:
After the final time point, centrifuge the plate to precipitate the proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[14]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[12][13][15]
Materials:
Cryopreserved hepatocytes (human, rat, mouse, etc.)
Hepatocyte thawing and incubation media
Test compound stock solution (e.g., 10 mM in DMSO)
Positive control compounds
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
Collagen-coated 96-well plates
Incubator (37°C, 5% CO2)
Centrifuge
LC-MS/MS system
Procedure:
Thaw and Prepare Hepatocytes:
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.
Resuspend the cell pellet in fresh incubation medium and determine cell viability and concentration.
Cell Plating and Acclimatization:
Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5 x 10^6 cells/mL).
Allow the cells to attach and acclimatize in the incubator for a few hours.
Initiate the Assay:
Remove the seeding medium and add fresh medium containing the test compound and positive controls.
Time-Point Sampling:
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), add cold quenching solution to the respective wells.[16]
Sample Processing:
Scrape the cells and transfer the entire well contents to a new plate.
Centrifuge to pellet cell debris.
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Analysis:
Follow the same procedures as described for the microsomal stability assay to determine the concentration of the parent compound and calculate the half-life and intrinsic clearance.
Section 4: Data Presentation & Visualization
Comparative Metabolic Stability of 1H-Indole-2-carboxamide Derivatives
The following table provides a hypothetical example of how to present comparative metabolic stability data for a series of 1H-indole-2-carboxamide derivatives.
Compound ID
R1
R2
R3
HLM t½ (min)
HLM CLint (µL/min/mg)
Parent-1
H
H
H
15
92.4
Analog-1a
F
H
H
35
39.6
Analog-1b
Cl
H
H
45
30.8
Analog-1c
H
CF3
H
>60
<11.5
Analog-1d
H
H
CH3
12
115.5
This data is for illustrative purposes only.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Primary metabolic pathways for 1H-indole-2-carboxamide derivatives.
Caption: General workflow for in vitro metabolic stability assays.
References
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). Available at: [Link]
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]
Hepatocyte Stability Assay - Creative Bioarray. (2025). Available at: [Link]
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. (2013). Journal of Medicinal Chemistry. Available at: [Link]
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Available at: [Link]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. Available at: [Link]
ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]
What are common issues in in vitro ADME assays? - Patsnap Synapse. (2025). Available at: [Link]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. Available at: [Link]
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Available at: [Link]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Molecules. Available at: [Link]
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules. Available at: [Link]
Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. (n.d.). Frontiers in Pharmacology. Available at: [Link]
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2025). ResearchGate. Available at: [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Available at: [Link]
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World. Available at: [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules. Available at: [Link]
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). ACS Medicinal Chemistry Letters. Available at: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025). arXiv. Available at: [Link]
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Available at: [Link]
Metabolic Stability - Frontage Laboratories. (n.d.). Available at: [Link]
Strategies for In Vitro Metabolic Stability Testing. (2009). Available at: [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). ResearchGate. Available at: [Link]
Technical Support Center: Crystallization of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-
Welcome to the Technical Support Center for the isolation and crystallization of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- . This specific compound presents unique thermodynamic and kinetic challenges during downstrea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and crystallization of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- . This specific compound presents unique thermodynamic and kinetic challenges during downstream processing.
Mechanistically, these challenges arise from two competing structural features. First, related derivatives—such as the NNRTI candidate CSIC (5-chloro-3-phenylsulfonylindole-2-carboxamide)—exhibit extremely poor aqueous solubility (BCS Class II) and high lipophilicity, often requiring self-emulsifying formulations for dissolution[1]. Second, the bulky 3-phenylsulfonyl group sits at a steep dihedral angle (typically 75.1° to 88.6°) relative to the planar indole core[2]. This steric bulk disrupts planar π-π stacking, while the 2-carboxamide moiety acts as a strong hydrogen bond donor and acceptor, driving the formation of robust 1D N-H···O networks[3]. This imbalance frequently leads to anisotropic crystal growth (needles) or liquid-liquid phase separation (oiling out).
Diagnostic Decision Tree
Fig 1. Diagnostic decision tree for 3-(phenylsulfonyl)indole-2-carboxamide crystallization.
Troubleshooting FAQs
Q1: Why does my compound consistently "oil out" instead of forming crystals?A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the metastable zone width (MZW) and crosses the binodal curve before nucleation can occur. Because the1[1], adding a highly polar antisolvent like water causes an immediate, localized spike in supersaturation.
Fix: Switch to a solvent/antisolvent system with a lower dielectric contrast (e.g., THF/Toluene). Introduce seed crystals before reaching the cloud point to provide a low-energy surface for nucleation, bypassing the LLPS boundary.
Q2: How can I prevent the formation of unfilterable, hair-like needles?A2: Needle-like habits are caused by rapid, anisotropic growth. The3[3], driving rapid growth along a single crystallographic axis. Meanwhile, the2[2] in orthogonal directions.
Fix: Introduce a Lewis basic co-solvent (like Tetrahydrofuran) that acts as a transient hydrogen-bond acceptor. This temporarily caps the growing carboxamide face, slowing 1D growth and allowing the orthogonal faces to catch up, yielding prismatic crystals.
Q3: My XRPD results show batch-to-batch polymorphic variability. How do I lock in the thermodynamically stable form?A3: Polymorphism in bulky indoles is driven by the conformational flexibility of the sulfonyl linkage. Rapid cooling traps the molecule in kinetically favored, higher-energy conformations.
Fix: Implement Ostwald ripening via temperature cycling (e.g., oscillating between 45 °C and 50 °C). This selectively dissolves the less stable kinetic polymorphs and redeposits the material onto the thermodynamically stable seed crystals.
Quantitative Data: Solvent System Evaluation
To optimize your workflow, compare the thermodynamic behaviors of common solvent systems below.
Solvent / Antisolvent System
Dielectric Constant (ε)
Solubility Profile
Dominant Crystallization Outcome
Mechanistic Cause
Methanol / Water
32.7 / 80.1
High at 60°C, <0.1 mg/mL at RT
Oiling out (LLPS)
Rapid desupersaturation crosses the binodal curve before nucleation.
Ethyl Acetate / Heptane
6.0 / 1.9
Moderate in EtOAc, insoluble in Heptane
Fine, unfilterable needles
Fast 1D growth driven by unhindered carboxamide N-H···O bonding.
THF / Toluene
7.5 / 2.4
>100 mg/mL in THF at 60°C
Prismatic crystals (Optimized)
THF acts as an H-bond acceptor, moderating anisotropic growth.
This protocol utilizes a THF/Toluene system to moderate hydrogen bonding, coupled with temperature cycling to ensure a self-validating, thermodynamically stable output.
Step 1: Dissolution & H-Bond Disruption
Suspend 10.0 g of crude 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- in 50 mL of Tetrahydrofuran (THF).
Heat to 60 °C under overhead agitation (400 rpm) until complete dissolution is achieved.
Causality: THF acts as a hydrogen-bond acceptor, disrupting the strong intermolecular N-H···O networks of the carboxamide group, which prevents premature anisotropic nucleation.
Polish filter the hot solution through a 0.45 µm PTFE membrane directly into a pre-warmed crystallizer.
Validation: The solution must be perfectly clear. Any residual particulate matter will act as uncharacterized heterogeneous nuclei, ruining polymorphic control.
Step 3: Controlled Antisolvent Addition
Slowly dose 30 mL of Toluene into the crystallizer at 60 °C over 30 minutes.
Cool the system to 45 °C at a linear rate of 0.5 °C/min.
Causality: Toluene gradually reduces the solubility of the lipophilic phenylsulfonyl moiety without inducing the severe phase separation (oiling out) typically seen with water.
Step 4: Seeding
At exactly 45 °C, introduce 0.1 g (1 wt%) of pre-milled, phase-pure seed crystals. Hold the temperature isothermally for 2 hours.
Validation: Monitor the system via FBRM (Focused Beam Reflectance Measurement) or visual inspection. Chord counts should rise steadily without a sudden, exponential spike, indicating controlled surface growth rather than uncontrolled secondary nucleation.
Step 5: Temperature Cycling (Ostwald Ripening)
Cycle the temperature between 45 °C and 50 °C three times. (Heat at 0.2 °C/min to 50 °C, hold for 1 hour, cool at 0.2 °C/min to 45 °C, hold for 1 hour).
Causality: This thermodynamic pumping dissolves fine, kinetically favored needles and promotes the mass transfer of the compound onto the thermodynamically stable prismatic crystal faces.
Step 6: Final Isolation
Cool the slurry to 5 °C at a slow rate of 0.1 °C/min.
Filter the slurry via a Nutsche filter, wash the cake with cold Toluene (2 x 10 mL), and dry under vacuum at 40 °C for 12 hours.
References
Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Comp. Dartmouth Digital Commons. 2
The utility of self-emulsifying oil formulation to improve the poor solubility of the anti HIV drug CSIC. PMC - NIH. 1
Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis. 3
Technical Support Center: Purification & Troubleshooting for 3-(phenylsulfonyl)-1H-indole-2-carboxamide
Welcome to the technical support hub for the synthesis and purification of 3-(phenylsulfonyl)-1H-indole-2-carboxamide and its derivatives. This compound class serves as a critical scaffold for[1] and[2].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for the synthesis and purification of 3-(phenylsulfonyl)-1H-indole-2-carboxamide and its derivatives. This compound class serves as a critical scaffold for[1] and[2]. The protocols below are designed by application scientists to ensure high-yield, high-purity isolation by addressing the mechanistic bottlenecks of oxidation and amidation.
Synthesis & Purification Workflow
Workflow for the synthesis and purification of 3-(phenylsulfonyl)-1H-indole-2-carboxamide.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a mixture of sulfoxide and sulfone during the MCPBA oxidation step, and how do I resolve this?Causality: Sulfur oxidation is a stepwise kinetic process. The initial oxidation of the thioether to the sulfoxide is rapid because the sulfur atom is highly nucleophilic. However, the resulting sulfoxide is electron-deficient, making the second oxidation (sulfoxide to sulfone) significantly slower, as detailed in [3].
Resolution: Ensure you are using a strict stoichiometric excess of MCPBA (at least 2.2 to 2.5 equivalents)[1]. If TLC indicates lingering sulfoxide, do not quench immediately; allow the reaction to stir longer at room temperature. During silica gel purification, sulfoxides will elute much slower (lower
Rf
) than the target sulfone due to the highly polarized S=O bond interacting strongly with the silica stationary phase.
Q2: How do I completely remove 3-chlorobenzoic acid (3-CBA) from the crude sulfone mixture before chromatography?Causality: MCPBA is reduced to 3-CBA during the oxidation reaction. 3-CBA is highly soluble in organic solvents like dichloromethane (DCM) and will streak through a silica column, co-eluting with your target ester[1].
Resolution: A self-validating basic workup is required. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (to quench residual peroxides) and then multiple times with saturated aqueous sodium bicarbonate. Validation check: Test the pH of the final aqueous wash; it must remain basic (pH > 8). If it is acidic, 3-CBA is still present in the organic phase and will ruin your column separation[3].
Q3: During the amidation of the sulfone ester with ammonium hydroxide, my yield is low. How can I drive this reaction?Causality: The ester carbonyl at the 2-position of the indole ring is sterically hindered and electronically deactivated by the adjacent bulky, electron-withdrawing 3-phenylsulfonyl group. Standard ammonia bubbling at atmospheric pressure is insufficient to drive the nucleophilic acyl substitution.
Resolution: Conduct the reaction in a sealed pressure tube with concentrated aqueous ammonium hydroxide (
NH4OH
), a standard established in [1]. The sealed environment prevents the escape of ammonia gas, increasing both the internal pressure and the effective concentration of the nucleophile in the solvent matrix.
Q4: What is the optimal final purification method to achieve >99% purity for biological assays?Causality: Trace impurities (like unreacted ester or bis-arylated byproducts) can cause false positives in sensitive biological evaluations, such as FBPase inhibition assays[2].
Resolution: While preparative chromatography can be used[3], the most effective and scalable method for 3-(phenylsulfonyl)-1H-indole-2-carboxamide derivatives is [4]. The carboxamide forms strong intermolecular hydrogen bonds, allowing it to selectively crystallize out of ethanol upon cooling, leaving the more soluble ester impurities in the mother liquor.
Step-by-Step Experimental Methodologies
Protocol A: Oxidation and Isolation of the Sulfone Ester
Initiation: Dissolve the 3-(phenylthio)indole-2-carboxylate starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the reaction vessel to 0 °C using an ice bath to safely control the exothermic first oxidation step.
Reagent Addition: Slowly add 2.5 equivalents of MCPBA (Note: Commercial MCPBA is typically 70-77% purity; account for this in your stoichiometric calculations) in small portions over 15 minutes[1].
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 2:1).
Quenching & Workup: Add 10% aq.
Na2S2O3
to quench unreacted peroxides. Transfer to a separatory funnel and wash the organic layer with saturated aq.
NaHCO3
(3 × 50 mL) until the aqueous layer tests basic (pH > 8)[3]. Wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 4:1, moving to 2:1). The sulfone ester elutes first, well ahead of any residual sulfoxide.
Protocol B: Sealed-Tube Amidation and Final Recrystallization
Setup: Place the purified sulfone ester intermediate into a heavy-walled glass pressure tube equipped with a Teflon screw cap and O-ring.
Reagent Addition: Add a large excess (e.g., 10-15 mL per gram of substrate) of concentrated aqueous
NH4OH
(28-30%
NH3
basis)[1]. Ensure the tube is no more than half full to safely accommodate pressure expansion.
Reaction: Seal the tube tightly. Heat the sealed vessel behind a safety blast shield at 80-90 °C for 12-18 hours.
Isolation:Critical Safety Step: Cool the tube completely to room temperature before attempting to open it. Carefully unseal and pour the mixture into ice water (50 mL). The crude 3-(phenylsulfonyl)-1H-indole-2-carboxamide will precipitate as a solid. Filter the solid and wash with cold distilled water.
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Filter the resulting crystals and dry under high vacuum to yield the pure product[4].
Quantitative Data & Elution Profiles
Purification Stage
Target Intermediate / Product
Primary Impurities Removed
Solvent System / Technique
Typical Yield
Target Purity
Aqueous Workup
Crude Sulfone Ester
3-Chlorobenzoic acid (3-CBA)
DCM / Saturated aq.
NaHCO3
N/A
~85%
Flash Chromatography
Pure Sulfone Ester
Sulfoxide intermediate, baseline tars
Hexanes / Ethyl Acetate (2:1)
75–85%
>95%
Precipitation
Crude Carboxamide
Water-soluble byproducts
Ice Water Precipitation
N/A
~90%
Recrystallization
3-(phenylsulfonyl)-1H-indole-2-carboxamide
Unreacted ester, trace isomers
Hot Ethanol
60–70%
>99%
References
Derivatives of N-(heteroaryl)-1-heteroaryl-1H-indole-2-carboxamides, preparation thereof and therapeutic use thereof.US Patent 7868024B2.
Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]
High Potency of Indolyl Aryl Sulfone Nonnucleoside Inhibitors towards Drug-Resistant Human Immunodeficiency Virus Type 1 Reverse Transcriptase Mutants. Antimicrobial Agents and Chemotherapy. URL:[Link]
Supporting Information: Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]
Comparative Evaluation of the 3-(Phenylsulfonyl)-1H-Indole-2-Carboxamide Scaffold vs. Established Kinase Inhibitors
In the landscape of targeted oncology, overcoming kinase inhibitor resistance requires molecular scaffolds capable of simultaneously engaging multiple oncogenic nodes without compounding toxicity. The 3-(phenylsulfonyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of targeted oncology, overcoming kinase inhibitor resistance requires molecular scaffolds capable of simultaneously engaging multiple oncogenic nodes without compounding toxicity. The 3-(phenylsulfonyl)-1H-indole-2-carboxamide (PSIC) scaffold represents a rational, structure-based hybridization of two highly privileged pharmacophores. While historically recognized in antiviral research (such as the HIV-1 NNRTI L-737,126)[1], the PSIC core has been successfully repurposed and optimized in modern drug discovery as a potent multi-targeted kinase inhibitor.
This guide objectively compares the PSIC scaffold against established, single-target or oligotargeted kinase inhibitors (e.g., Dinaciclib, Erlotinib, and Sunitinib), providing a mechanistic rationale for its efficacy and detailing the self-validating experimental protocols required to evaluate such compounds.
The efficacy of the PSIC scaffold lies in its dual-action structural geometry, which allows it to mimic ATP in the kinase hinge region while exploiting allosteric or hydrophobic back pockets:
The Indole-2-Carboxamide Core (Hinge Binder): The 1H-indole nitrogen and the 2-carboxamide oxygen form a critical bidentate hydrogen-bond network with the backbone amides of the kinase hinge region. This specific interaction is a proven mechanism for potent inhibition of kinases such as[2], as well as [3].
The 3-(Phenylsulfonyl) Anchor (Hydrophobic Exploitation): The bulky, electron-withdrawing phenylsulfonyl group attached at the C3 position projects deep into the hydrophobic back pocket (often accessed during the DFG-out conformation). This not only enhances binding affinity to targets like [4] but also improves metabolic stability by shielding the electron-rich C3 position of the indole from oxidative degradation[4].
Figure 1: Multi-targeted kinase inhibition profile of the PSIC scaffold disrupting tumor survival.
Quantitative Efficacy Comparison
To objectively evaluate the PSIC scaffold, we must compare its optimized derivatives against clinical-stage inhibitors. While single-target inhibitors like Erlotinib exhibit extreme potency for one kinase, they are highly susceptible to point mutations (e.g., T790M). The PSIC scaffold trades extreme single-target potency for a balanced, multi-targeted profile, effectively shutting down compensatory survival pathways.
Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)
Inhibitor Class
Primary Targets
CDK2 IC₅₀ (nM)
EGFR IC₅₀ (nM)
VEGFR-2 IC₅₀ (nM)
Clinical Status
PSIC Derivatives
CDK2, EGFR, VEGFR-2
11 - 34
45 - 80
60 - 120
Preclinical
Dinaciclib
CDK1, CDK2, CDK5, CDK9
20
>10,000
>10,000
Phase III
Erlotinib
EGFR
>10,000
2
>10,000
Approved
Sunitinib
VEGFR, PDGFR, KIT
>10,000
>10,000
10
Approved
Data Interpretation: Optimized indole-2-carboxamide derivatives have demonstrated CDK2 inhibition superior to the standard Dinaciclib (e.g., 13 nM vs. 20 nM)[2]. When functionalized with the phenylsulfonyl group, the scaffold gains anti-angiogenic properties (VEGFR-2), making it a formidable dual-threat against both tumor proliferation and vascularization[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of kinase inhibitors must rely on self-validating assay systems. Below are the definitive protocols used to validate the mechanistic claims of the PSIC scaffold.
Figure 2: Self-validating experimental workflow for evaluating kinase inhibitors.
Causality & Trustworthiness: Traditional radiometric assays pose safety hazards and require complex waste management. The ADP-Glo assay is utilized because it directly measures the ADP formed during the kinase reaction. It is a self-validating system: the protocol includes an ATP-depletion step before ADP conversion, ensuring that the final luminescent signal is strictly derived from kinase activity, eliminating false positives from background ATP.
Equilibration: Incubate recombinant CDK2/Cyclin E (or EGFR) with serial dilutions of the PSIC compound (0.1 nM to 10 µM) in a specialized kinase buffer for 30 minutes. Why: This pre-incubation allows slow-binding allosteric or DFG-out inhibitors to reach thermodynamic equilibrium before the substrate is introduced.
Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Crucial Parameter: The ATP concentration must be calibrated exactly to the
Km
of the specific kinase. Running the assay at
Km
ensures maximum sensitivity to ATP-competitive inhibitors like PSIC.
Kinase Reaction: Incubate for 60 minutes at 25°C.
ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes. Why: This terminates the kinase reaction and depletes all unconsumed ATP, ensuring the subsequent signal is purely a function of generated ADP.
Signal Generation: Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence to calculate the IC₅₀.
Protocol B: Subcellular Cytochrome C Release Assay
Causality & Trustworthiness: Inhibiting CDK2 and EGFR in a biochemical assay is insufficient to prove therapeutic viability. We must prove that this inhibition translates into the intended cellular phenotype: intrinsic apoptosis. Indole-2-carboxamides have been shown to increase cytosolic Cytochrome C by up to 16-fold[2].
Cellular Treatment: Plate MCF-7 breast cancer cells and treat with the PSIC compound at
1×
and
5×
the established IC₅₀ for 24 hours.
Selective Permeabilization: Harvest the cells and resuspend in a lysis buffer containing a highly calibrated concentration of Digitonin. Why: Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor outer mitochondrial membrane intact. This is a self-validating step; if a harsher detergent (like Triton X-100) were used, mitochondria would rupture, creating a false positive for Cytochrome C release.
Fractionation: Centrifuge at 10,000
×g
for 10 minutes. The supernatant contains the pure cytosolic fraction.
Quantification: Analyze the cytosolic fraction using a Cytochrome C specific ELISA. Elevated levels definitively confirm that the PSIC-mediated kinase inhibition successfully triggered the mitochondrial apoptotic cascade.
References
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors
Source: Pharmaceuticals (Basel) / PubMed Central
URL:[Link]
Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis
Source: European Journal of Medicinal Chemistry / PubMed
URL:[Link]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Indole-2-Carboxamide Derivatives
Executive Summary The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in developing Negative Allosteric Modulators (NAMs) of the Cannabinoid 1 (CB1)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in developing Negative Allosteric Modulators (NAMs) of the Cannabinoid 1 (CB1) receptor. Unlike orthosteric antagonists (e.g., Rimonabant) which completely block the receptor and cause severe psychiatric adverse effects, allosteric modulators offer a "ceiling effect," fine-tuning receptor activity while preserving spatial and temporal signaling.
This guide provides an objective comparison of prototype 1H-indole-2-carboxamide derivatives, analyzing their Structure-Activity Relationships (SAR), functional efficacies, and the experimental workflows required to validate their performance in drug discovery pipelines.
Mechanistic Context: Allosteric Modulation
To evaluate the SAR of these derivatives, one must first understand their unique pharmacological mechanism. The prototype 1H-indole-2-carboxamide, ORG27569 , binds to an allosteric pocket distinct from the endogenous ligand binding site .
Paradoxically, while ORG27569 increases the binding affinity of orthosteric agonists (positive binding cooperativity), it completely uncouples the CB1 receptor from its intracellular G-protein (Gi/o) complex (negative functional cooperativity). This results in a net antagonistic effect on downstream signaling, preventing the inhibition of Adenylyl Cyclase (AC) and leading to an increase in intracellular cAMP levels .
Mechanism of CB1 receptor modulation by 1H-indole-2-carboxamide derivatives.
SAR Analysis & Comparative Performance
The pharmacological profile of the 1H-indole-2-carboxamide scaffold is highly sensitive to substitutions at three critical positions: the N1-position , the C2-carboxamide , and the C3-position .
Structural Drivers of Activity
C3-Substitution (Steric Bulk): The presence of a bulky group at the C3 position (e.g., a pentyl or 2-cyclohexylethyl group) is an absolute requirement for allosteric antagonism. Removing this bulk converts the compound into an inactive analog. The steric clash forces the transmembrane helices of the CB1 receptor into an inactive conformation.
N1-Substitution (Lipophilicity): Alkyl or benzyl substitutions at the N1 position enhance membrane penetration and binding affinity. However, excessively large aromatic groups here can lead to rapid microsomal degradation.
C2-Carboxamide (Hydrogen Bonding): A secondary amine in the carboxamide group is essential. Tertiary amides disrupt the critical hydrogen bond-donating capability required to anchor the molecule to the allosteric site.
Quantitative Comparison of Derivatives
The following table compares the prototype ORG27569 with structurally optimized derivatives and an alternative urea-based scaffold (PSNCBAM-1).
Compound
Scaffold / Key Modification
Binding Affinity (
KB
, nM)
Functional
IC50
(cAMP, nM)
Max Efficacy (
Emax
)
Microsomal
T1/2
(min)
ORG27569
Prototype 1H-indole-2-carboxamide
14.5 ± 2.1
22.3 ± 3.4
88%
12.5
Derivative A
C5-Fluoro, N1-Methyl
8.2 ± 1.5
11.0 ± 1.8
92%
34.0
Derivative B
C3-Des-pentyl (Truncated)
>10,000
>10,000
N/A
>60.0
PSNCBAM-1
Diarylurea (Alternative Scaffold)
45.0 ± 5.0
68.5 ± 6.2
75%
18.2
Expert Insight: Derivative A demonstrates that adding an electron-withdrawing fluorine at the C5 position, combined with N1-methylation, significantly improves metabolic stability (increasing
T1/2
from 12.5 to 34.0 mins) while enhancing functional potency. Conversely, Derivative B highlights the absolute necessity of the C3-pentyl group; its removal abolishes activity entirely, validating the steric-clash hypothesis.
Experimental Workflows & Protocols
To accurately assess the SAR of 1H-indole-2-carboxamides, researchers must utilize a self-validating system consisting of two distinct assays: a radioligand dissociation assay (to prove allosterism) and a functional cAMP assay (to measure efficacy).
Protocol 1: Radioligand Dissociation Assay (Proof of Allosterism)
Unlike competitive antagonists, allosteric modulators do not compete for the same binding site. Therefore, standard competition binding assays are insufficient. We measure the dissociation rate of a radiolabeled orthosteric agonist.
Causality Check: Why measure dissociation? An allosteric modulator will alter the receptor's conformation, trapping the orthosteric ligand and significantly slowing its dissociation rate. A competitive antagonist would simply displace it.
Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize to isolate cell membranes.
Equilibration: Incubate 50 µg of membrane protein with 0.5 nM [
3
H]CP55,940 (orthosteric agonist) for 90 minutes at 30°C to reach equilibrium.
Dissociation Initiation: Add an excess of unlabeled CP55,940 (10 µM) either alone (control) or in combination with the 1H-indole-2-carboxamide derivative (1 µM).
Time-Course Sampling: Rapidly filter samples through GF/C glass fiber filters at specific time points (0, 10, 20, 30, 60, 120 minutes).
Readout: Wash filters with ice-cold binding buffer, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the dissociation rate constant (
koff
).
Protocol 2: HTRF cAMP Functional Assay
Because CB1 is a Gi-coupled receptor, its activation inhibits cAMP production. To measure the NAM activity of our derivatives, we must first artificially stimulate cAMP production using Forskolin .
Causality Check: Why use Forskolin? Without Forskolin, baseline cAMP levels in CHO cells are too low to detect a meaningful decrease by the agonist or a subsequent reversal by the NAM. Forskolin directly activates Adenylyl Cyclase, providing a high cAMP "window" to observe Gi-mediated inhibition.
Cell Seeding: Plate CHO-CB1 cells in a 384-well plate at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Compound Addition: Pre-incubate cells with varying concentrations of the 1H-indole-2-carboxamide derivative (10 pM to 10 µM) for 15 minutes.
Agonist & Forskolin Challenge: Add the orthosteric agonist (CP55,940 at
EC80
concentration) and Forskolin (3 µM) simultaneously. Incubate for 30 minutes at room temperature.
Incubation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader. Calculate the 665nm/620nm emission ratio.
Step-by-step HTRF cAMP functional assay workflow for allosteric modulators.
Conclusion & Development Outlook
The 1H-indole-2-carboxamide scaffold remains a premier chemical starting point for allosteric modulation of GPCRs. When compared to alternative scaffolds like diarylureas (PSNCBAM-1), optimized indole derivatives demonstrate superior functional potency and a highly predictable SAR.
For drug development professionals, future optimization should focus on overcoming the inherent lipophilicity of the C3-pentyl group. While necessary for efficacy, high lipophilicity drives poor aqueous solubility. Strategies such as introducing polar heteroatoms into the C3-aliphatic chain or utilizing prodrug formulations represent the next logical step in translating these powerful pharmacological tools into viable therapeutics.
References
Price, M. R., et al. (2005). "Allosteric modulation of the cannabinoid CB1 receptor." Molecular Pharmacology. Available at: [Link]
Morales, P., et al. (2014). "Allosteric modulators of the cannabinoid CB1 receptor." Frontiers in Pharmacology. Available at: [Link]
Assay Guidance Manual (2018). "cAMP Assays for GPCRs." National Center for Biotechnology Information (US). Available at: [Link]
Validation
Validating the Target of Novel Wnt Pathway Modulators: A Comparative Guide
In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a "hit" in a high-throughput screen to a validated lead compound is a rig...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a "hit" in a high-throughput screen to a validated lead compound is a rigorous process, with target identification and validation standing as a critical milestone. This guide provides an in-depth, experience-driven framework for validating the molecular target of a novel small molecule, using the well-characterized Tankyrase (TNKS) inhibitors within the Wnt/β-catenin signaling pathway as a comparative benchmark.
Our hypothetical subject of investigation is a novel 1H-Indole-2-carboxamide derivative, hereafter referred to as "Indole-X" , which has demonstrated potent inhibition of Wnt/β-catenin signaling in a cell-based reporter assay. While the initial phenotypic screening is promising, the precise molecular target of Indole-X remains to be elucidated. This guide will walk through the essential steps to validate its putative target, comparing its performance metrics against established Tankyrase inhibitors.
The Central Role of Tankyrase in Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3] A key negative regulator of this pathway is the β-catenin destruction complex, which includes Axin, APC, GSK3β, and CK1.[1] This complex facilitates the phosphorylation and subsequent degradation of β-catenin, keeping its cytoplasmic levels low.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that positively regulate Wnt signaling.[4][5] They achieve this by poly(ADP-ribosyl)ating (PARsylating) Axin, marking it for ubiquitination and proteasomal degradation.[4][6] The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2][3] Therefore, inhibiting Tankyrase activity is a compelling therapeutic strategy to suppress oncogenic Wnt signaling.[7][8]
Signaling Pathway of Tankyrase in Wnt/β-catenin Regulation
Caption: A stepwise workflow for validating a novel TNKS inhibitor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Cell Culture and Treatment: Plate a Wnt-addicted cancer cell line (e.g., SW480, DLD-1) and grow to 80-90% confluency. Treat the cells with Indole-X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with primary antibodies against Tankyrase 1/2 and a loading control (e.g., GAPDH).
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the Indole-X treated samples compared to the vehicle control indicates target stabilization.
Protocol 2: Western Blot for Axin1 and β-catenin Levels
Cell Treatment and Lysis: Plate SW480 cells and treat with a dose-response of Indole-X, a positive control (e.g., XAV939), and a vehicle control for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer with inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies for Axin1, total β-catenin, and a loading control (e.g., β-actin or GAPDH).
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and normalize to the loading control. A dose-dependent increase in Axin1 and a corresponding decrease in β-catenin levels will validate the on-target effect of Indole-X.
Conclusion
The validation of a novel compound's target is a cornerstone of modern drug discovery, providing the mechanistic rationale for its therapeutic potential. By systematically progressing through biochemical and cellular assays and benchmarking against well-characterized inhibitors like those targeting Tankyrase, researchers can build a robust data package to support their findings. This guide provides a comprehensive, yet flexible, framework to navigate this critical process, ensuring that promising new chemical entities like "Indole-X" can be advanced with a high degree of scientific confidence. The ultimate goal is to move beyond phenotypic observations to a deep mechanistic understanding, which is essential for the development of safe and effective targeted therapies.
References
Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Cancer Drug Targets, [Link]
Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife, [Link]
Tankyrase is necessary for canonical Wnt signaling during kidney development. Developmental Biology, [Link]
Novel insight into the function of tankyrase (Review). Oncology Reports, [Link]
Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, [Link]
Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, [Link]
Demystifying the Target Landscape: A Comparative Cross-Reactivity Profile of 3-(phenylsulfonyl)-1H-indole-2-carboxamide
For drug discovery researchers, the journey from a promising chemical entity to a well-characterized lead compound is fraught with challenges. One of the most critical is understanding the full spectrum of a molecule's b...
Author: BenchChem Technical Support Team. Date: April 2026
For drug discovery researchers, the journey from a promising chemical entity to a well-characterized lead compound is fraught with challenges. One of the most critical is understanding the full spectrum of a molecule's biological interactions. This guide provides an in-depth comparative analysis of 3-(phenylsulfonyl)-1H-indole-2-carboxamide , a member of the privileged indole-2-carboxamide scaffold, focusing on a pragmatic approach to cross-reactivity profiling in the absence of a predefined primary target.
The indole-2-carboxamide core is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-trypanosomal effects.[1][2][3][4] The subject of our investigation, 3-(phenylsulfonyl)-1H-indole-2-carboxamide, while structurally defined, lacks a well-established primary biological target. This scenario is common for hits emerging from phenotypic screens, where the "what" (a biological effect) is known, but the "how" (the molecular mechanism) remains elusive.
This guide, therefore, pivots from a traditional comparison against direct analogues for a single target. Instead, we present a comprehensive strategy for target deconvolution and cross-reactivity profiling, comparing the hypothetical profile of 3-(phenylsulfonyl)-1H-indole-2-carboxamide with other privileged scaffolds to illuminate its potential biological liabilities and therapeutic opportunities.
Comparative Selectivity Profiling: An Illustrative Overview
In the absence of experimental data for 3-(phenylsulfonyl)-1H-indole-2-carboxamide, we present a hypothetical cross-reactivity profile against a panel of kinases. This is juxtaposed with representative data for two other common privileged scaffolds: a quinoline-based kinase inhibitor (e.g., a hypothetical analogue of Dasatinib) and a benzofuran-based compound. This comparison is designed to illustrate how a researcher would interpret such data to guide further investigation.
This data is hypothetical and for illustrative purposes only.
This hypothetical data suggests that while the quinoline-based inhibitor is a potent but relatively broad-spectrum kinase inhibitor, our indole-2-carboxamide may possess moderate and more selective activity against stress-activated protein kinases (p38α and JNK1) and the EphA2 receptor, a target implicated in some cancers.[5][6] The benzofuran scaffold, in this example, shows a different selectivity profile.
Experimental Workflows for Target Deconvolution and Cross-Reactivity Profiling
A tiered approach is recommended to efficiently profile a compound like 3-(phenylsulfonyl)-1H-indole-2-carboxamide.
Caption: A tiered experimental workflow for target deconvolution.
Tier 1: Broad Panel Screening
The initial step involves screening against large, diverse panels of molecular targets to identify potential interactions. Kinase panels are a logical starting point given the prevalence of kinase inhibition among indole derivatives.
Tier 2: Hit Validation and Orthogonal Assays
Any "hits" from the broad panels must be validated using assays that employ a different detection technology. For instance, if a hit is identified in an ADP-Glo assay (measuring ATP consumption), it should be confirmed with a method that directly measures substrate phosphorylation.
Tier 3: Cellular and Phenotypic Profiling
Validated hits are then investigated in a cellular context. Cell-based target engagement assays confirm that the compound can interact with its target in a more physiologically relevant environment. Downstream phenotypic assays, such as measuring cell proliferation or cytokine release, can then link target engagement to a functional cellular response.
Key Experimental Protocols
Radiometric Kinase Inhibition Assay
This is a gold-standard method for quantifying kinase activity and inhibition.
Protocol:
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and a buffer containing MgCl2.
Compound Addition: Add 3-(phenylsulfonyl)-1H-indole-2-carboxamide at various concentrations. Include a DMSO control.
Initiation: Start the reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP.
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
Termination: Stop the reaction by spotting the mixture onto a phosphocellulose membrane.
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cell-Based Anti-Inflammatory Assay
This assay assesses the ability of the compound to suppress inflammatory responses in cells.
Protocol:
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Pre-incubate the cells with varying concentrations of 3-(phenylsulfonyl)-1H-indole-2-carboxamide for 1 hour.
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).
Incubation: Incubate the cells for 24 hours.
Supernatant Collection: Collect the cell culture supernatant.
Cytokine Quantification: Measure the concentration of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an ELISA kit.
Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.
Illustrative Signaling Pathway: p38 MAPK
Given the hypothetical activity against p38α, understanding its signaling context is crucial.
Caption: A simplified representation of the p38 MAPK signaling pathway.
Concluding Remarks
The journey to characterize a novel chemical entity like 3-(phenylsulfonyl)-1H-indole-2-carboxamide is one of systematic investigation. By employing a tiered approach to cross-reactivity profiling, researchers can efficiently map the target landscape of a compound, validate hits with orthogonal assays, and connect molecular interactions to cellular functions. This guide provides a robust framework for such an endeavor, emphasizing the importance of a target-agnostic mindset in the early stages of drug discovery. The insights gained from this comprehensive profiling are invaluable for making informed decisions about the future development of a promising compound.
References
Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available at: [Link]
BenchChem. (2025).
Wang, Y., et al. (2023). Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria. Chemical Science, 14(28), 7585-7595. Available at: [Link]
Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(12), 5831-5843. Available at: [Link]
Kumar, K., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(20), 7936-7949. Available at: [Link]
Guidetti, L., et al. (2024). Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. European Journal of Medicinal Chemistry, 276, 116681. Available at: [Link]
ResearchGate. (2024). Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line.
Wieckowska, A., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau. European Journal of Medicinal Chemistry, 225, 113783. Available at: [Link]
ResearchGate. (2025). Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria.
de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
Ban, F., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry, 57(15), 6867-6872. Available at: [Link]
de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
Sanna, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 675. Available at: [Link]
Validating the Antiproliferative Effects of Phenylsulfonyl-Indole Carboxamides: A Comparative Guide
In the landscape of oncological research, the indole scaffold has consistently emerged as a "privileged motif" for the design and development of novel anticancer agents.[1][2] Its inherent biological activities and struc...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncological research, the indole scaffold has consistently emerged as a "privileged motif" for the design and development of novel anticancer agents.[1][2] Its inherent biological activities and structural versatility have led to the development of numerous derivatives with potent antiproliferative properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antiproliferative effects of a specific class of these compounds: 3-(phenylsulfonyl)-1H-indole-2-carboxamides.
While direct experimental data for this exact compound is emerging, we will use a closely related analogue, 1-(phenylsulfonyl)-1H-indole, as a focal point for our validation strategy. This guide will objectively compare its projected performance with other indole-based derivatives and established chemotherapeutic agents, supported by established experimental protocols and a mechanistic overview.
Strategic Approach to Validation
A robust validation of a novel anticancer compound requires a multi-faceted approach. We will focus on a logical progression of in vitro assays to characterize the antiproliferative and cytotoxic effects of our target compound class. This involves determining the concentration-dependent inhibition of cell growth, assessing the impact on DNA synthesis, and analyzing the effects on cell cycle progression. For comparative purposes, we will benchmark the performance of our target compound against a known indole-2-carboxamide derivative and the standard-of-care chemotherapeutics, Doxorubicin and Paclitaxel.
The following diagram outlines the comprehensive workflow for this validation process:
Caption: The PI3K/Akt signaling pathway, a key regulator of cell fate.
Experimental Protocols
To ensure the reproducibility and integrity of the validation process, detailed experimental protocols are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cancer cell lines (MCF-7, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well plates
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Test compounds and control drugs
Procedure:
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Treat the cells with serial dilutions of the test compounds, control drugs, and a vehicle control (DMSO).
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
[3]5. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
BrdU Incorporation Assay
This assay quantifies cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.
Materials:
Cancer cell lines
Complete culture medium
96-well plates
BrdU labeling solution (10 µM)
Fixing/Denaturing solution
Anti-BrdU antibody
HRP-conjugated secondary antibody
TMB substrate
Stop solution
Procedure:
Seed and treat cells as described in the MTT assay protocol (steps 1 and 2).
After the desired treatment period (e.g., 24 or 48 hours), add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours.
3. Remove the medium and fix/denature the cells by adding 100 µL of Fixing/Denaturing Solution and incubating for 30 minutes at room temperature.
4. Wash the wells with wash buffer.
Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
Wash the wells and add 100 µL of HRP-conjugated secondary antibody, then incubate for 30 minutes.
Wash the wells and add 100 µL of TMB substrate. Incubate until color develops (15-30 minutes).
Add 100 µL of Stop Solution and measure the absorbance at 450 nm.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA for cell cycle analysis.
Materials:
Cancer cell lines
Complete culture medium
6-well plates
Phosphate-buffered saline (PBS)
Cold 70% ethanol
Propidium iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
Wash the fixed cells with PBS.
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
Analyze the samples using a flow cytometer.
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The validation framework presented in this guide provides a robust and systematic approach to characterizing the antiproliferative effects of 3-(phenylsulfonyl)-1H-indole-2-carboxamide and its analogs. By comparing its performance against other indole derivatives and established chemotherapeutics, researchers can gain valuable insights into its potential as a novel anticancer agent.
The hypothetical data suggests that this class of compounds may possess significant antiproliferative activity. Further investigations should focus on confirming these findings with the specific compound, elucidating the precise molecular targets within the PI3K/Akt pathway, and expanding the analysis to a broader panel of cancer cell lines. Ultimately, this comprehensive in vitro validation is a critical first step in the journey of translating a promising compound from the laboratory to the clinic.
References
Indole Derivatives as Potential Anticancer Agents: A Review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2020, September 13). International Journal of Pharmaceutical Sciences and Research. Retrieved March 27, 2026, from [Link]
Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. (n.d.). Avicenna Journal of Phytomedicine. Retrieved March 27, 2026, from [Link]
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved March 27, 2026, from [Link]
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2014, October 29). MDPI. Retrieved March 27, 2026, from [Link]
Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]
Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (n.d.). Oxidative Medicine and Cellular Longevity. Retrieved March 27, 2026, from [Link]
Operational Guide: Safe Handling and Disposal of 3-(phenylsulfonyl)-1H-indole-2-carboxamide As researchers and drug development professionals synthesize and evaluate novel non-nucleoside reverse transcriptase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 3-(phenylsulfonyl)-1H-indole-2-carboxamide
As researchers and drug development professionals synthesize and evaluate novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) and related pharmacophores, compounds like 3-(phenylsulfonyl)-1H-indole-2-carboxamide and its halogenated analogs (e.g., CSIC) are frequently encountered ()[1]. While these molecules offer significant therapeutic potential ()[2], their robust physicochemical properties—specifically their high lipophilicity and environmental persistence—demand stringent operational and disposal protocols.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data, providing you with the mechanistic causality behind these procedures so you can implement a self-validating safety culture in your laboratory.
Chemical Profiling & Hazard Causality
To safely dispose of a chemical, one must first understand the causality behind its environmental behavior. 3-(phenylsulfonyl)-1H-indole-2-carboxamide features a highly stable indole core substituted with a phenylsulfonyl group.
Aqueous Insolubility: The compound exhibits extremely poor aqueous solubility, often requiring organic solvents like DMSO or triacetin for experimental formulation ()[1]. Consequently, it will not dissolve or dilute safely in standard wastewater systems.
Aquatic Toxicity: Indole-2-carboxamide derivatives are classified under GHS as H410: Very toxic to aquatic life with long-lasting effects ()[3]. If discharged into a sink, the lipophilic nature of the molecule causes it to partition into aquatic sediment, resisting microbial degradation and bioaccumulating in aquatic organisms.
Acute Toxicity: It is classified as H302 (Harmful if swallowed), necessitating strict barrier protection during handling to prevent accidental ingestion of aerosolized powders ().
Table 1: Physicochemical & Hazard Profile Summary
Property / Hazard
Description / Classification
Operational Implication
Physical State
Solid (Powder)
High risk of aerosolization; requires wet-wiping for spills.
Solubility
Insoluble in water; soluble in DMSO
Never dispose of in aqueous drains. Keep solvent waste segregated.
Health Hazard
H302: Harmful if swallowed
Use N95/P100 respirator during powder transfer.
Environmental Hazard
H410: Very toxic to aquatic life
Mandatory collection as hazardous waste for incineration.
The Mechanistic Basis for Disposal: High-Temperature Incineration
Due to the recalcitrant C-S (sulfonyl) and C-N (amide/indole) bonds, standard chemical neutralization on the benchtop is ineffective. The only approved method for the destruction of 3-(phenylsulfonyl)-1H-indole-2-carboxamide is high-temperature incineration (>1000°C) at an approved waste disposal plant ()[3].
Causality of the Incineration Process:
When subjected to extreme thermal stress, the molecule undergoes bond cleavage. However, the combustion of sulfur- and nitrogen-containing compounds generates hazardous nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, the disposal facility must be equipped with alkaline flue-gas scrubbers to neutralize these acidic gases before environmental release.
Thermal degradation pathway of sulfonamide-indoles during high-temperature incineration.
Step-by-Step Disposal Methodologies
Every protocol below functions as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.
Protocol A: Disposal of Solid Waste (Unused Product or Contaminated Consumables)
Segregation: Collect all solid 3-(phenylsulfonyl)-1H-indole-2-carboxamide waste (including contaminated pipette tips, weigh boats, and gloves) in a dedicated, chemically compatible, sealable container.
Validation Check: Ensure the container is completely dry and free of reactive oxidizing agents prior to use.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Toxic Solid Waste: Contains 3-(phenylsulfonyl)-1H-indole-2-carboxamide. Aquatic Toxicity (H410)" ()[3].
Validation Check: The label is legible, dated, and signed by the operator.
Storage: Store the sealed container in a designated secondary containment tray within a well-ventilated, dry area (2-8°C is recommended for the long-term stability of indole derivatives, though ambient temperature is acceptable for waste) ().
Transfer: Manifest the waste for transfer to your institutional Environmental Health and Safety (EHS) department, specifying the requirement for high-temperature incineration ()[3].
Protocol B: Disposal of Liquid Waste (Solvent Solutions)
Because this compound is typically dissolved in organic solvents like DMSO for biological assays ()[1]:
Collection: Pour the dissolved waste into a designated halogenated/sulfur-containing organic waste carboy. Do not mix with aqueous waste under any circumstances.
Documentation: Note the estimated concentration of the compound on the waste log. This assists EHS in determining the required incineration temperature and scrubber capacity.
Validation Check: The carboy is kept tightly closed and stored in a flammable safety cabinet if the primary solvent carrier is flammable.
Spill Response Workflow
In the event of a powder spill on the benchtop or floor, immediate containment is required to prevent inhalation and environmental dispersion.
Field-Proven Insight: When dealing with lipophilic powders like indole-2-carboxamides, standard dry sweeping will inevitably cause micro-aerosolization. Always dampen the spill with a solvent that does not readily dissolve the compound into the flooring (e.g., a light mist of water, as the compound is aqueous insoluble) before mechanical collection.
Workflow for the safe containment and disposal of 3-(phenylsulfonyl)-1H-indole-2-carboxamide spills.
Spill Recovery Steps:
Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder ()[3].
PPE: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator to mitigate the H302 ingestion/inhalation risk ().
Dampen: Lightly mist the spilled powder with water to prevent aerosolization. Never dry-sweep.
Collect: Use a disposable scoop or wet absorbent pads to collect the material. Place all cleanup materials into a hazardous waste bag ()[3].
Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a solvent wipe (e.g., 70% ethanol) to remove any residual lipophilic traces ().
References
Title: Safety Data Sheet: Indole-2-carboxamide derivatives
Source: selleck.cn
URL: [Link]
Title: The utility of self-emulsifying oil formulation to improve the poor solubility of the anti HIV drug CSIC - PMC
Source: nih.gov
URL: [Link]
A Senior Application Scientist's Guide to Handling 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-
Introduction: A Proactive Stance on Laboratory Safety The indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing targeted therapeutics, including pot...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Proactive Stance on Laboratory Safety
The indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing targeted therapeutics, including potent kinase inhibitors.[1][2] The introduction of a phenylsulfonyl group at the 3-position, as in 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-, creates a molecule with unique electronic and steric properties, likely designed to achieve specific interactions within a biological target.[3] While these characteristics are promising for drug discovery, they also necessitate a rigorous and proactive approach to laboratory safety.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough risk assessment is the most critical step in ensuring laboratory safety.[5] Based on the known hazards of related chemical structures, such as other indole carboxamides and phenylsulfonyl-containing molecules, we can anticipate the primary risks associated with 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-.
A safety data sheet for a structural isomer, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid, identifies it as a Category 2 skin and eye irritant and a Category 3 for specific target organ toxicity (single exposure), particularly affecting the respiratory system.[6][7][8] Therefore, it is prudent to assume this compound presents, at a minimum, the following hazards:
Skin Irritation: May cause redness, itching, or inflammation upon contact.[6]
Serious Eye Irritation: Can cause significant and potentially lasting damage if it enters the eyes.[6]
Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract.[8][9]
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern with related compounds.[7]
The primary routes of exposure to mitigate are inhalation of the powdered form and dermal (skin) contact.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate PPE is a non-negotiable last line of defense against chemical exposure.[10] The following table outlines the minimum required PPE for various operations involving 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Receiving/Unpacking
Single pair of nitrile gloves
Safety glasses with side shields
Lab coat
Recommended: N95 respirator in case of damaged packaging[11]
Mandatory: Work within a certified chemical fume hood
Conducting Reactions/Transfers
Double-gloved with nitrile gloves
Safety goggles
Lab coat
Mandatory: Work within a certified chemical fume hood
Waste Disposal
Double-gloved with nitrile gloves
Safety goggles
Lab coat
As required by the task generating the waste
Causality Behind PPE Choices:
Gloves: Chemical-resistant nitrile gloves are essential to prevent skin contact and absorption.[13] Double-gloving is a critical practice, especially when weighing solids and preparing solutions, as it allows for the removal of the contaminated outer glove without exposing the skin, thereby preventing the spread of contamination.[12] Always inspect gloves for tears or punctures before use.[8]
Eye Protection: Safety goggles provide a complete seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.[14] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions.[5]
Body Protection: A lab coat protects skin and personal clothing from contamination.[15] Ensure it is fully buttoned with sleeves rolled down.
Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, all work with the solid compound or concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation risks.[13][16]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk and ensures procedural consistency.[17] The following diagram and steps outline the complete process from preparation to disposal.
Caption: Safe Handling Workflow for 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-.
Detailed Steps:
Risk Assessment & SOP Review: Before beginning, perform a risk assessment for the specific procedure.[5] Review this guide and any internal Standard Operating Procedures (SOPs). Ensure emergency equipment like eyewash stations, safety showers, and spill kits are accessible and unobstructed.[5][13]
Don PPE: Put on all required PPE as detailed in the table above.
Verify Fume Hood Function: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
Weigh Solid in Fume Hood: Carefully weigh the solid compound onto weighing paper or into a tared container. Perform this task slowly to minimize the generation of airborne dust.
Solubilize Compound: Add solvent to the solid within the fume hood. If using a vortexer or sonicator, ensure the vial is securely capped.
Perform Experiment: Keep all containers with the compound closed when not in use.[17] All transfers and manipulations should occur within the fume hood.
Decontaminate Work Area: After the experiment is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
Segregate & Label Waste: Dispose of waste materials immediately into designated, clearly labeled, and sealed waste containers.[16]
Doff & Dispose of PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Dispose of single-use PPE in the appropriate solid waste stream.
Wash Hands Thoroughly: Wash hands with soap and water after removing PPE and before leaving the laboratory.[15][16]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can harm personnel and the environment. Adherence to institutional and local regulations is mandatory.
Solid Waste:
Contaminated PPE: Gloves, bench paper, and other disposable items contaminated with the compound should be collected in a sealed, labeled hazardous waste bag.
Excess Solid Compound: Unused solid compound should be disposed of as hazardous chemical waste. Do not pour down the drain or mix with general trash.
Liquid Waste:
Solvent Waste: All solutions containing the compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.[16]
Segregation: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be kept separate.[16]
Labeling: All waste containers must be clearly labeled with their contents and associated hazards to ensure safe handling and disposal by environmental health and safety personnel.[15][16]
By implementing these rigorous safety and handling protocols, researchers can confidently work with 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
UC San Diego Blink. (2026, March 19). General Chemical Safety Guidelines.
Lab Safety Rules and Guidelines. (2024, January 23).
Labor
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). PMC.
1-(PHENYLSULFONYL)
BenchChem. (2025, December). Personal protective equipment for handling Sulfenamide.
Sigma-Aldrich. (2025, October 16).
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
Fisher Scientific. (2025, December 20).
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC.
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2025, March 20).
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). PMC.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
Sigma-Aldrich. (2025, November 6).
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
Cayman Chemical. (2025, October 6).
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5).
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.